BI-9321 trihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4.3ClH/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19;;;/h4-10,12H,11,24H2,1-3H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDXMBVQCRHZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl3FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BI-9321 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BI-9321 is a potent and highly selective first-in-class chemical probe that functions as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] By directly binding to the methyl-lysine binding pocket of the NSD3-PWWP1 domain, BI-9321 effectively disrupts the interaction between NSD3 and histone proteins.[4][5] This interference with a critical protein-protein interaction in chromatin biology leads to downstream effects on gene expression, including the downregulation of the proto-oncogene Myc, and a reduction in cell proliferation in specific cancer cell lines, such as acute myeloid leukemia (AML).[2][4] The trihydrochloride salt form of BI-9321 is often used to enhance its water solubility and stability.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data characterizing the interaction and activity of BI-9321.
| Parameter | Value | Assay | Target/System | Reference(s) |
| Binding Affinity (Kd) | 166 ± 3 nM | Surface Plasmon Resonance (SPR) | Human NSD3-PWWP1 | [1][6] |
| 445 ± 8 nM | Isothermal Titration Calorimetry (ITC) | Human NSD3-PWWP1 | [6][7] | |
| In Vitro Potency (IC50) | 203 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Recombinant Human NSD3-PWWP1 and H3K4me3 peptide | [8] |
| Cellular Target Engagement (IC50) | 1.2 µM | NanoBRET Assay | NanoLuc-NSD3-PWWP1 and HaloTag-Histone H3 in U2OS cells | [1][4] |
| Thermal Shift (ΔTm) | 5.5 °C | Differential Scanning Fluorimetry (DSF) | Recombinant Human NSD3-PWWP1 | [8] |
| Cellular Proliferation (IC50) | 13 ± 2 µM | RealTime-Glo MT Cell Viability Assay | RN2 (AML cell line) | [7] |
| 26.8 ± 4.4 µM | RealTime-Glo MT Cell Viability Assay | MOLM-13 (AML cell line) | [4][7] | |
| Selectivity | Inactive | - | NSD2-PWWP1, NSD3-PWWP2 | [1][4] |
| No significant inhibition | Kinase Panel (31 kinases) | Various kinases | [3] |
Mechanism of Action Signaling Pathway
The primary mechanism of action of BI-9321 is the disruption of the NSD3-PWWP1 domain's interaction with histone tails, which are post-translationally modified. This "reader" function of the PWWP1 domain is crucial for the proper localization and function of the NSD3 protein on chromatin. By competitively binding to the methyl-lysine binding pocket of the PWWP1 domain, BI-9321 prevents the recognition of histone marks, leading to altered gene expression.
Caption: Mechanism of action of BI-9321 in the cell nucleus.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of BI-9321 are provided below.
Surface Plasmon Resonance (SPR)
This assay quantifies the binding affinity of BI-9321 to the NSD3-PWWP1 domain in real-time.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Immobilization: Recombinant biotinylated human NSD3-PWWP1 is immobilized on a streptavidin-coated sensor chip.
-
Analyte Preparation: BI-9321 is serially diluted in a running buffer (e.g., HBS-EP+ buffer containing 1% DMSO).
-
Binding Measurement: The BI-9321 solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of BI-9321 are monitored in real-time by detecting changes in the surface plasmon resonance signal.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a and k_d) and the equilibrium dissociation constant (K_d).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding of BI-9321 to the NSD3-PWWP1 domain, providing a comprehensive thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Purified recombinant NSD3-PWWP1 protein is placed in the sample cell of the calorimeter, and BI-9321 is loaded into the injection syringe. Both are in an identical, thoroughly degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5) to minimize heats of dilution.
-
Titration: A series of small aliquots of BI-9321 are injected into the protein solution while the temperature is kept constant.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of BI-9321 to NSD3-PWWP1. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stabilization of the NSD3-PWWP1 protein upon binding of BI-9321.
Protocol:
-
Reaction Setup: A solution containing purified NSD3-PWWP1 protein, a fluorescent dye (e.g., SYPRO Orange), and either BI-9321 or a vehicle control (DMSO) is prepared in a suitable buffer.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient.
-
Fluorescence Monitoring: As the protein unfolds, the hydrophobic dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. This fluorescence is monitored as a function of temperature.
-
Data Analysis: The melting temperature (T_m), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔT_m) between the BI-9321-treated and control samples indicates the extent of ligand-induced stabilization.
NanoBRET™ Target Engagement Assay
This cellular assay measures the ability of BI-9321 to disrupt the interaction between NSD3-PWWP1 and histone H3 in living cells.
Protocol:
-
Cell Preparation: U2OS cells are co-transfected with plasmids encoding for NSD3-PWWP1 fused to NanoLuc® luciferase (the energy donor) and histone H3 fused to HaloTag® (the energy acceptor).
-
Labeling: The HaloTag®-histone H3 is labeled with a cell-permeable fluorescent ligand.
-
Compound Treatment: The transfected and labeled cells are treated with varying concentrations of BI-9321 or a negative control.
-
BRET Measurement: A substrate for NanoLuc® is added, and the bioluminescent and fluorescent signals are measured. The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Data Analysis: The BRET ratio is plotted against the concentration of BI-9321, and the IC_50 value is determined from the resulting dose-response curve, representing the concentration at which BI-9321 inhibits 50% of the NSD3-histone H3 interaction.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is employed to assess the mobility of NSD3 in the nucleus of living cells and how it is affected by BI-9321.
Protocol:
-
Cell Transfection: U2OS cells are transfected with a plasmid encoding a fluorescently tagged (e.g., GFP) NSD3 construct.
-
Compound Treatment: The transfected cells are treated with BI-9321 or a vehicle control.
-
Photobleaching: A specific region of interest within the nucleus is photobleached using a high-intensity laser, extinguishing the fluorescence in that area.
-
Fluorescence Recovery Monitoring: The recovery of fluorescence in the bleached region is monitored over time using time-lapse microscopy. This recovery is due to the movement of unbleached fluorescently tagged NSD3 molecules from the surrounding area into the bleached region.
-
Data Analysis: The rate and extent of fluorescence recovery are quantified. A decrease in the mobile fraction or a slower recovery rate in the presence of BI-9321 would suggest that the compound is altering the interaction of NSD3 with less mobile chromatin structures.
References
- 1. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Probe BI-9321 | Chemical Probes Portal [chemicalprobes.org]
In-Depth Technical Guide: BI-9321 Trihydrochloride and its Binding Affinity for NSD3-PWWP1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of BI-9321 trihydrochloride for the NSD3-PWWP1 domain. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Data: Binding Affinity and Cellular Activity
BI-9321 is a potent and selective chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] The trihydrochloride salt form of BI-9321 is often used to improve solubility and stability.[2] Below is a summary of the key quantitative data describing its interaction with NSD3-PWWP1.
| Parameter | Value | Assay Type | Cell Line (for cellular assays) | Reference |
| Binding Affinity (Kd) | 166 nM | Surface Plasmon Resonance (SPR) | N/A | [2][3] |
| Cellular Target Engagement (IC50) | 1.2 µM | NanoBRET Assay | U2OS | [2][3] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Binding Affinity (Kd) Determination
This protocol outlines the methodology for determining the dissociation constant (Kd) of BI-9321 for the NSD3-PWWP1 domain using SPR.
Objective: To measure the direct binding of BI-9321 to the NSD3-PWWP1 protein and determine the equilibrium dissociation constant (Kd).
Materials and Reagents:
-
Recombinant human NSD3-PWWP1 protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 series)
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (specific to the interaction, may require scouting)
Procedure:
-
Protein Immobilization:
-
The NSD3-PWWP1 protein is immobilized on the surface of a sensor chip, typically a CM5 chip, using standard amine coupling chemistry.
-
The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A solution of NSD3-PWWP1 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface.
-
Finally, any remaining active esters on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A dilution series of BI-9321 in running buffer is prepared.
-
Each concentration is injected over the immobilized NSD3-PWWP1 and reference flow cells at a constant flow rate.
-
The association of BI-9321 to the protein is monitored in real-time as an increase in the response units (RU).
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the compound.
-
-
Data Analysis:
-
The response data from the reference flow cell is subtracted from the active flow cell to obtain specific binding sensorgrams.
-
The equilibrium binding responses are plotted against the concentration of BI-9321.
-
The resulting binding isotherm is fitted to a 1:1 steady-state affinity model to determine the Kd.[4]
-
NanoBRET™ Assay for Cellular Target Engagement (IC50)
This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure the ability of BI-9321 to disrupt the interaction between NSD3-PWWP1 and histone H3 in a cellular context.
Objective: To quantify the cellular potency of BI-9321 in disrupting the NSD3-PWWP1/histone H3 interaction.
Materials and Reagents:
-
U2OS cells
-
Expression vector for NSD3-PWWP1 fused to NanoLuc® luciferase (donor)
-
Expression vector for histone H3 fused to HaloTag® (acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (substrate)
-
NanoLuc® substrate (e.g., furimazine)
-
This compound and a negative control compound
-
Optically clear, white-bottom 96-well plates
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Cell Transfection:
-
U2OS cells are co-transfected with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 expression vectors. The optimal ratio of donor to acceptor plasmids should be determined empirically.
-
-
Cell Plating and Compound Treatment:
-
After transfection, cells are seeded into 96-well plates.
-
The cells are then treated with a serial dilution of BI-9321 or the negative control compound.
-
-
Labeling and Signal Detection:
-
The HaloTag® NanoBRET™ 618 Ligand is added to the cells and incubated to allow for labeling of the HaloTag®-Histone H3 fusion protein.
-
The NanoLuc® substrate is then added to initiate the BRET reaction.
-
-
Data Acquisition and Analysis:
-
The plate is immediately read on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
The BRET ratio is calculated by dividing the acceptor signal by the donor signal.
-
The BRET ratios are plotted against the logarithm of the BI-9321 concentration.
-
The resulting dose-response curve is fitted to a four-parameter logistic model to determine the IC50 value.[4]
-
Visualizations
References
The Effect of BI-9321 Trihydrochloride on Histone Methylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-9321 trihydrochloride is a potent and selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Family Member 3 (NSD3).[1][2][3][4][5][6] Unlike traditional enzyme inhibitors that target the catalytic activity of histone methyltransferases, BI-9321 disrupts the "reading" of histone marks by interfering with the interaction between NSD3 and methylated histones.[1][2][3][4][5][6] This guide provides a comprehensive overview of the mechanism of action of BI-9321, its effects on cellular processes, and detailed protocols for key experimental assays used in its characterization.
Introduction to this compound
BI-9321 is a first-in-class, cell-permeable antagonist of the NSD3-PWWP1 domain.[2][5][7][8] The PWWP domain is a conserved motif that recognizes and binds to specific histone methylation marks, playing a crucial role in the recruitment of chromatin-modifying complexes and the regulation of gene expression. NSD3, a member of the NSD family of histone methyltransferases, is implicated in various cancers and is known to be involved in transcriptional activation. The WHSC1L1 gene, which encodes for human NSD3, is frequently amplified in breast and squamous lung cancers.[7][8]
BI-9321 was developed through a fragment-based screening approach and has been instrumental in elucidating the biological function of the NSD3-PWWP1 domain.[7][8] It serves as a valuable tool for studying the consequences of disrupting NSD3-mediated chromatin interactions. A structurally similar but significantly less active compound, BI-9466, is available as a negative control for experimental validation.[7][8][9]
Mechanism of Action
BI-9321 does not directly inhibit the catalytic activity of histone methyltransferases. Instead, it competitively binds to the methyl-lysine binding pocket of the NSD3-PWWP1 domain. This binding event prevents the recognition and interaction of the PWWP1 domain with its cognate histone ligands, which are typically methylated histone tails. The primary consequence of this action is the disruption of NSD3's ability to "read" the histone code, thereby affecting its localization to specific chromatin regions and its subsequent influence on gene expression.
The antagonism of the NSD3-PWWP1 domain by BI-9321 can lead to downstream effects on histone methylation patterns, not by inhibiting the enzymes that write these marks, but by altering the recruitment and activity of chromatin-modifying complexes associated with NSD3.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound | CAS#:2387510-87-2 | Chemsrc [chemsrc.com]
- 7. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. BI-9321 | Structural Genomics Consortium [thesgc.org]
The Downstream Effects of BI-9321 on NSD3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Family, Member 3 (NSD3), a histone methyltransferase, is a critical regulator of chromatin structure and gene expression. Its aberrant activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. The development of BI-9321, a potent and selective antagonist of the PWWP1 domain of NSD3, has provided a valuable tool to dissect the specific functions of this domain and identify its downstream signaling pathways. This technical guide provides an in-depth overview of the known downstream targets of NSD3 that are inhibited by BI-9321, complete with quantitative data, detailed experimental protocols, and visualizations of the associated molecular interactions.
BI-9321: A Selective Antagonist of the NSD3-PWWP1 Domain
BI-9321 is a first-in-class chemical probe that specifically targets the PWWP1 domain of NSD3.[1] The PWWP domain is a "reader" module that recognizes and binds to specific histone modifications, thereby recruiting NSD3 to particular chromatin regions to regulate gene expression. BI-9321 acts by competitively inhibiting the binding of the PWWP1 domain to its histone ligands.
Downstream Target Modulation by BI-9321
The primary and most well-documented downstream effect of BI-9321-mediated inhibition of the NSD3-PWWP1 domain is the downregulation of the proto-oncogene MYC.
Quantitative Analysis of MYC mRNA Downregulation
In the acute myeloid leukemia (AML) cell line MOLM-13, treatment with BI-9321 leads to a significant time-dependent decrease in MYC messenger RNA (mRNA) levels.
| Treatment | Timepoint (hours) | Fold Change in MYC mRNA (relative to DMSO) |
| BI-9321 (10 µM) | 6 | ~0.8 |
| BI-9321 (10 µM) | 24 | ~0.6 |
| BI-9321 (10 µM) | 48 | ~0.5 |
Impact on Cell Proliferation
The downregulation of MYC, a key driver of cell proliferation, translates to a reduction in the growth of cancer cells.
| Cell Line | Compound | IC50 (µM) for Cell Viability |
| MOLM-13 | BI-9321 | 26.8 ± 4.4 |
Signaling Pathway and Experimental Workflow
The inhibition of the NSD3-PWWP1 domain by BI-9321 initiates a cascade of events leading to the observed downstream effects. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for investigating the effects of BI-9321.
Experimental Protocols
Cell Culture
MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Quantitative Real-Time PCR (qRT-PCR) for MYC Expression
-
Cell Treatment: Seed MOLM-13 cells at a density of 1 x 10^6 cells/mL and treat with 10 µM BI-9321 or DMSO as a vehicle control for the desired time points (e.g., 6, 24, 48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad), cDNA template, and primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
MYC Forward Primer: (Example sequence) 5'-CCTACCCTCTCAACGACAGC-3'
-
MYC Reverse Primer: (Example sequence) 5'-CTCTGACCTTTTGCCAGGAG-3'
-
-
Data Analysis: Perform the qPCR reaction on a real-time PCR system. Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing the BI-9321 treated samples to the DMSO control.
Cell Viability Assay
-
Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of BI-9321 (e.g., from 0.1 to 100 µM) or DMSO as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and plot the results to determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
Broader Downstream Effects and Future Directions
While the downregulation of MYC is a key consequence of BI-9321 treatment, it is likely that the inhibition of the NSD3-PWWP1 domain affects a broader network of genes. A study utilizing a proteolysis-targeting chimera (PROTAC) derived from BI-9321, MS9715, conducted RNA-sequencing (RNA-seq) in EOL-1 cells.[2] While the study focused on the PROTAC's enhanced efficacy, the data for BI-9321 treatment alone revealed that it has a more modest effect on the transcriptome compared to the complete degradation of NSD3.[2] This suggests that while the PWWP1 domain is crucial for targeting NSD3 to specific genomic loci, other domains of the protein are also important for its full transcriptional regulatory activity.
Future research employing techniques such as RNA-seq and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) specifically with BI-9321 in various cancer cell lines will be crucial to fully elucidate the complete repertoire of downstream targets and signaling pathways regulated by the NSD3-PWWP1 domain. This will provide a more comprehensive understanding of its role in cancer and aid in the development of more effective therapeutic strategies.
References
An In-depth Technical Guide to BI-9321 Trihydrochloride and its Impact on Myc Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BI-9321 trihydrochloride, a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). We delve into its mechanism of action, with a particular focus on its role in the regulation of Myc gene expression. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound
BI-9321 is a first-in-class chemical probe that targets the methyl-lysine binding site of the PWWP1 domain of NSD3.[1][2][3] The NSD3 protein, encoded by the WHSC1L1 gene, is an epigenetic regulator frequently amplified in various cancers.[3][4] BI-9321 was developed through fragment-based screening and has demonstrated sub-micromolar in vitro activity and cellular target engagement at 1 µM.[3] As a selective antagonist, it disrupts the histone interactions of the NSD3-PWWP1 domain.[1][5] Notably, BI-9321 has been shown to downregulate Myc messenger RNA (mRNA) expression and inhibit proliferation in acute myeloid leukemia (AML) cell lines, such as MOLM-13.[1][3] A structurally similar but significantly less active compound, BI-9466, serves as a negative control for experimental studies.
Mechanism of Action: The NSD3-Myc Axis
NSD3 exists in multiple isoforms, including a short isoform, NSD3S, which lacks a catalytic SET domain but plays a crucial role as an adaptor protein.[4] It is this shorter isoform that has been shown to interact with the MYC transcription factor.[6][7][8]
The interaction between NSD3S and MYC is significant as it stabilizes the MYC protein.[6][7][8] Mechanistically, NSD3S binding to MYC hinders the association of F-box and WD repeat domain-containing 7 (FBXW7), an E3 ubiquitin ligase, with MYC.[6][7][8] This interference prevents the FBXW7-mediated ubiquitination and subsequent proteasomal degradation of MYC.[6][7][8] The resulting increase in MYC protein half-life leads to enhanced transcriptional activity of MYC target genes, promoting cell growth and proliferation.[6][7][8]
BI-9321, by antagonizing the PWWP1 domain of NSD3, is thought to disrupt the scaffolding function of NSD3, including its interaction with chromatin and potentially its ability to stabilize MYC. This disruption leads to a downstream decrease in Myc gene expression.
Signaling Pathway Diagram
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NSD3S stabilizes MYC through hindering its interaction with FBXW7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Role of the NSD3-PWWP1 Domain in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nuclear Receptor Binding SET Domain Protein 3 (NSD3), particularly its PWWP1 domain, has emerged as a critical player in the landscape of oncology. NSD3 is a histone methyltransferase frequently amplified or involved in chromosomal translocations in various cancers, including breast, lung, and hematological malignancies.[1][2][3] The protein exists in multiple isoforms, with the long (NSD3L) and short (NSD3S) forms being most prominent.[2][4] Crucially, both isoforms contain the N-terminal PWWP1 domain, a specialized "reader" module that recognizes and binds to methylated histone tails, thereby tethering the protein to specific chromatin locations to regulate gene expression.[4][5]
This guide delves into the multifaceted role of the NSD3-PWWP1 domain in cancer. It explores how this domain, through its chromatin-tethering function, acts as a critical scaffold in oncogenic complexes, drives aberrant gene expression, and promotes cancer cell proliferation and survival. We will detail its involvement in key signaling pathways, its function in fusion oncoproteins like NSD3-NUT, and its establishment as a promising therapeutic target for novel cancer therapies.[6][7]
Introduction to NSD3 and the PWWP1 Domain
The NSD family of proteins, comprising NSD1, NSD2, and NSD3, are key epigenetic regulators that primarily catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/me2).[2] These modifications are integral to maintaining chromatin structure and regulating gene expression.[8]
NSD3 Isoforms and Domain Architecture: The NSD3 gene (also known as WHSC1L1) is located on chromosome 8p11-12, a region frequently amplified in cancer.[1][2] The gene produces three main isoforms:
-
NSD3 Long (NSD3L): The full-length protein containing the catalytic SET domain responsible for methyltransferase activity.
-
NSD3 Short (NSD3S): A shorter isoform that lacks the catalytic SET domain but retains the N-terminal PWWP1 domain.[5]
-
WHISTLE: A testis-specific isoform considered less relevant in cancer.[3][9]
Both NSD3L and NSD3S feature the PWWP1 domain at their N-terminus. This domain is named for a conserved Pro-Trp-Trp-Pro motif and functions as a chromatin reader.[5][10] Its structure includes a conserved aromatic cage that specifically recognizes and binds to methylated lysine residues on histone tails, particularly H3K36me2/3, as well as to DNA.[5][10][11][12] This interaction is fundamental to localizing NSD3 to specific genomic regions.
The NSD3-PWWP1 Domain's Role in Oncogenesis
The PWWP1 domain is central to the oncogenic functions of NSD3, acting beyond simple chromatin binding to serve as a crucial molecular scaffold in cancer-driving protein complexes.
Genetic Alterations Involving NSD3
-
Gene Amplification: As part of the 8p11-12 amplicon, NSD3 is overexpressed in a significant number of solid tumors, including breast, lung, and pancreatic cancers, where it acts as a primary oncogenic driver.[2][3][7]
-
Oncogenic Fusions: Chromosomal translocations can create fusion proteins that leverage the PWWP1 domain for pathogenic activity.
-
NSD3-NUT: Found in NUT midline carcinoma (NMC), this fusion joins the N-terminal region of NSD3 (including the PWWP1 domain) to the NUT protein.[6][13] The NSD3-NUT fusion protein is both necessary and sufficient to block cellular differentiation and maintain proliferation in NMC cells.[13][14][15]
-
NUP98-NSD3: This fusion has been reported in acute myeloid leukemia (AML).[1][9]
-
Key Signaling Pathways and Molecular Interactions
The PWWP1 domain's ability to anchor NSD3 to chromatin facilitates critical protein-protein interactions that drive oncogenic signaling.
-
Adaptor Function in Leukemia: In AML, the short, catalytically inactive NSD3S isoform functions as an essential adaptor protein.[7] Its PWWP1 domain is required to link the bromodomain protein BRD4 to the chromatin remodeling enzyme CHD8.[7] This complex is vital for the transcription of leukemogenic genes, and this scaffolding function is indispensable for the viability of AML cells.[7][16]
-
Regulation of MYC: The NSD3-PWWP1 domain is a key regulator of the MYC oncogene. The NSD3S isoform has been shown to associate with and stabilize the MYC protein, enhancing its transcriptional activity.[17] Consequently, pharmacological inhibition of the PWWP1 domain leads to the downregulation of Myc mRNA expression and reduced cancer cell proliferation.[16][18]
-
Role in NUT Midline Carcinoma (NMC): The NSD3-NUT oncoprotein retains the PWWP1 domain, which is critical for its function. This fusion protein binds to BRD4, and treatment with BRD bromodomain inhibitors can induce differentiation and arrest the proliferation of NSD3-NUT-expressing cells.[6][13] This highlights the PWWP1 domain's role in tethering the oncogenic complex to chromatin.
-
Cell Cycle Control: NSD3 has been shown to regulate the transcription of key cell cycle genes, such as CDC6 and CDK2, which are essential for the G1 to S phase transition.[1][19] This function is mediated by H3K36 di-methylation at the promoters of these genes.[19]
Therapeutic Targeting of the NSD3-PWWP1 Domain
The critical, non-catalytic scaffolding role of the NSD3-PWWP1 domain makes it an attractive target for cancer drug development.
Small Molecule Inhibitors
The discovery of BI-9321 marked a significant milestone, representing the first-in-class chemical probe for the NSD3-PWWP1 domain.[16][18] It is a potent and selective antagonist that binds to the methyl-lysine binding pocket of the PWWP1 domain, disrupting its interaction with histones.[16][18] While BI-9321 effectively engages its target in cells and reduces the proliferation of AML cell lines like MOLM-13, its efficacy as a standalone agent is limited.[16][20] This is likely because inhibiting only the "reader" function does not address the multiple oncogenic roles of the full NSD3 protein.[20]
Targeted Protein Degradation
To overcome the limitations of simple antagonism, researchers have developed PROteolysis TArgeting Chimeras (PROTACs) . These molecules link a PWWP1-binding agent (like BI-9321) to a ligand for an E3 ubiquitin ligase.[20]
-
MS9715 is a PROTAC that effectively targets NSD3 for degradation.[20] By completely removing the NSD3 protein, MS9715 simultaneously suppresses both NSD3- and cMyc-associated gene expression programs, phenocopying the effects of a genetic knockout.[20] This degradation strategy has shown superior anti-cancer effects compared to PWWP1 antagonism alone.[20]
| Compound | Target | Mechanism | Binding Affinity (Kd) | Cellular IC50 | Cellular Target Engagement |
| BI-9321 | NSD3-PWWP1 | Antagonist | 166 nM[16] | 1.2 µM (histone interaction)[16] | ~1 µM[18][21] |
| MS9715 | NSD3 Protein | PROTAC Degrader | N/A (induces degradation) | N/A | Effective degradation achieved |
Key Experimental Protocols
Studying the NSD3-PWWP1 domain involves a range of biochemical and cellular techniques.
Protocol: Recombinant NSD3-PWWP1 Domain Expression and Purification
This protocol is essential for producing the protein domain for structural studies and in vitro assays.
-
Cloning: The DNA sequence encoding the human NSD3-PWWP1 domain (e.g., residues 247-398) is cloned into a bacterial expression vector, often with a cleavable affinity tag (e.g., His-tag, GST-tag).
-
Expression: The vector is transformed into an E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight to enhance protein solubility.
-
Lysis: Cells are harvested, resuspended in lysis buffer (containing lysozyme, DNase, and protease inhibitors), and lysed via sonication.
-
Affinity Chromatography: The cleared lysate is passed over a resin column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted using an imidazole gradient.
-
Tag Cleavage & Polishing: The affinity tag is cleaved using a specific protease (e.g., TEV). The protein solution is then passed back over the affinity column to remove the cleaved tag and uncleaved protein.
-
Size-Exclusion Chromatography: The final purification step is performed to separate the PWWP1 domain from aggregates and other contaminants, yielding a pure, monomeric protein sample. Protein purity is confirmed by SDS-PAGE.
Protocol: In Vitro Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to quantify the binding of inhibitors to the PWWP1 domain.
-
Reagents: Biotinylated histone H3 peptide (e.g., H3K36me3), recombinant GST-tagged NSD3-PWWP1, Europium-labeled anti-GST antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
-
Assay Setup: Components are mixed in an assay buffer in a microplate. The GST-PWWP1 binds the anti-GST-Eu antibody, and the biotinylated histone peptide binds the Streptavidin-APC.
-
Binding Interaction: In the absence of an inhibitor, the PWWP1 domain binds to the histone peptide, bringing the donor and acceptor fluorophores into close proximity, generating a high FRET signal.
-
Inhibition: Test compounds (inhibitors) are added in a dose-response manner. An effective inhibitor will disrupt the PWWP1-histone interaction, separating the donor and acceptor and causing a decrease in the FRET signal.
-
Data Analysis: The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.
Protocol: Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the specific genomic loci where NSD3 is bound in cells.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to NSD3. Protein A/G beads are then used to pull down the antibody-protein-DNA complexes.
-
Washing & Elution: The beads are washed to remove non-specific binding. The complexes are then eluted from the beads.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the sample.
-
Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) to map binding sites across the entire genome.
Conclusion and Future Directions
The NSD3-PWWP1 domain has been firmly established as a critical node in oncogenic signaling, acting as a chromatin-anchored scaffold that facilitates the assembly of cancer-driving protein complexes. Its role is particularly prominent in hematological malignancies and solid tumors with 8p11-12 amplification. While direct antagonism of the PWWP1 domain has shown promise, the development of targeted protein degraders like PROTACs appears to be a superior therapeutic strategy, as it eliminates all functions of the NSD3 protein.
Future research should focus on:
-
Developing next-generation PROTACs with improved oral bioavailability and pharmacokinetic properties.
-
Investigating potential mechanisms of resistance to NSD3 degraders.
-
Exploring rational combination therapies, for instance, by pairing NSD3 inhibitors/degraders with BRD4 inhibitors in relevant cancer types.
-
Further elucidating the full range of PWWP1-dependent interactions across different cancer contexts to identify new therapeutic vulnerabilities.
Understanding and targeting the NSD3-PWWP1 domain offers a compelling avenue for the development of novel epigenetic therapies to combat a range of difficult-to-treat cancers.
References
- 1. Role of NSD3 in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 2. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The PWWP domain of the human oncogene WHSC1L1/NSD3 induces a metabolic shift toward fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSD3-NUT fusion oncoprotein in NUT midline carcinoma: implications for a novel oncogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions[v1] | Preprints.org [preprints.org]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. PWWP domains and their modes of sensing DNA and histone methylated lysines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. NSD3-NUT Fusion Oncoprotein in NUT Midline Carcinoma: Implications for a Novel Oncogenic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. researchgate.net [researchgate.net]
- 18. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pardon Our Interruption [opnme.com]
BI-9321 trihydrochloride discovery and development
An In-Depth Technical Guide to the Discovery and Development of BI-9321 Trihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BI-9321 is a first-in-class, potent, and highly selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). Its discovery, a result of a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC), was achieved through fragment-based screening and subsequent structure-based optimization.[1] BI-9321 targets the methyl-lysine binding site within the NSD3-PWWP1 domain, effectively disrupting its interaction with histone tails.[2][3] This probe has proven invaluable for investigating the non-enzymatic, scaffolding role of NSD3 in certain cancers, particularly in acute myeloid leukemia (AML), where the short isoform of NSD3 is crucial for cell viability.[3][4] This document provides a detailed overview of its discovery, mechanism of action, key quantitative data, and the experimental protocols used for its characterization.
Discovery and Lead Optimization
The development of BI-9321 began with a fragment-based screening (FBS) campaign to identify initial, low-molecular-weight binders to the methyl-lysine binding pocket of the NSD3-PWWP1 domain.[1] Hits from this screen were then optimized using structure-based design, leveraging X-ray crystallography to improve potency and selectivity. This process led to the identification of BI-9321 as a lead compound with sub-micromolar in vitro activity and excellent selectivity over other PWWP domains.[1][5] A closely related analogue, BI-9466, which is over 500-fold less active, was identified as a negative control for cellular experiments.[1]
Mechanism of Action: Epigenetic Reader Antagonism
NSD3 is an epigenetic regulator with multiple domains. The short isoform (NSD3s), which lacks the methyltransferase SET domain, is implicated in certain cancers where it functions as a scaffold protein.[3][6] The PWWP1 domain of NSD3s acts as an epigenetic "reader," binding to histone marks to recruit other proteins to chromatin. Specifically, it links the bromodomain protein BRD4 to the chromatin remodeler CHD8, sustaining a pro-oncogenic gene expression program, including the transcription of Myc.[7][8]
BI-9321 competitively binds to the aromatic cage of the NSD3-PWWP1 domain, preventing its engagement with histones. This action disrupts the NSD3-BRD4-CHD8 complex, leading to the downregulation of target genes like Myc and subsequent reduction in cell proliferation in sensitive cell lines like MOLM-13 (AML).[4][7]
Caption: BI-9321 blocks the NSD3-PWWP1 interaction with histones, disrupting an oncogenic scaffold.
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of BI-9321
| Parameter | Method | Value | Target/Condition |
| Binding Affinity (Kd) | SPR | 166 nM | Human NSD3-PWWP1 Domain |
| Binding Affinity (IC50) | TR-FRET | 203 nM | Human NSD3-PWWP1 Domain |
| Selectivity | Various | >500-fold vs. BI-9466 (negative control) | TR-FRET / SPR |
| Selectivity | Various | Inactive | NSD2-PWWP1, NSD3-PWWP2 |
| Kinase Selectivity | Kinase Panel | No hits | 31 tested kinases |
Data sourced from multiple references.[1][5][9]
Table 2: Cellular Activity of BI-9321
| Parameter | Method | Value | Cell Line/Condition |
| Target Engagement (IC50) | NanoBRET™ | 1.2 µM | U2OS cells (NSD3-H3 interaction) |
| Target Engagement | FRAP | Confirmed at 1 µM | N/A |
| Downstream Effect | qPCR | Downregulation of Myc mRNA | MOLM-13 cells |
| Functional Outcome | Proliferation Assay | Reduced Proliferation | MOLM-13 cells |
Data sourced from multiple references.[1][3][4][5]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kd Determination
Objective: To quantify the binding affinity and kinetics of BI-9321 to the NSD3-PWWP1 domain.
Methodology:
-
Immobilization: The purified, recombinant NSD3-PWWP1 protein (ligand) is covalently immobilized onto a sensor chip (e.g., CM5 chip) surface using standard amine coupling chemistry. The surface is activated with a mixture of EDC and NHS, followed by the injection of the ligand. Remaining active sites are deactivated with ethanolamine.
-
Analyte Injection: A series of precise concentrations of BI-9321 (analyte) in running buffer are injected sequentially over the sensor surface at a constant flow rate. A typical concentration range would span from 10-fold below to 10-fold above the expected Kd (e.g., 1 nM to 5 µM).
-
Data Acquisition: The change in refractive index at the surface, measured in Resonance Units (RU), is monitored in real-time to generate a sensorgram. This shows the association of BI-9321 when it is being injected and its dissociation when the injection is replaced by running buffer.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 interaction model. The association rate (ka) and dissociation rate (kd) are calculated. The equilibrium dissociation constant (Kd) is then determined by the ratio kd/ka.
NanoBRET™ Target Engagement Assay
Objective: To measure the apparent intracellular affinity of BI-9321 for NSD3-PWWP1 in live cells.
Methodology:
-
Cell Preparation: HEK293T or U2OS cells are transiently co-transfected with two plasmids: one encoding the NSD3-PWWP1 domain fused to NanoLuc® Luciferase (the energy donor) and another encoding histone H3 fused to HaloTag® (the energy acceptor).
-
Labeling: The HaloTag® protein is fluorescently labeled by incubating the cells with a cell-permeable HaloTag® NanoBRET® 618 ligand.
-
Compound Treatment: The transfected and labeled cells are harvested, resuspended, and dispensed into a multi-well assay plate containing serial dilutions of BI-9321 or the negative control BI-9466. Cells are typically incubated with the compound for 2 hours.
-
Substrate Addition: The NanoBRET® Nano-Glo® Substrate is added to the wells.
-
Signal Detection: The plate is read on a luminometer capable of detecting two distinct wavelengths: one for the donor emission (~450 nm) and one for the acceptor emission (~610 nm).
-
Data Analysis: A BRET ratio is calculated (Acceptor Emission / Donor Emission). As BI-9321 displaces the NSD3-PWWP1-NanoLuc fusion from the histone-HaloTag complex, the BRET signal decreases. The IC50 value is determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the NanoBRET™ assay to determine cellular target engagement of BI-9321.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To confirm cellular target engagement by assessing the mobility of a GFP-tagged NSD3-PWWP1 protein.
Methodology:
-
Cell Transfection: U2OS cells are transfected with a vector expressing the NSD3-PWWP1 domain fused to Green Fluorescent Protein (GFP).
-
Compound Incubation: Cells are treated with either BI-9321 (e.g., 1-10 µM) or a DMSO vehicle control for a specified period.
-
Imaging Setup: Cells are imaged on a confocal microscope. A specific region of interest (ROI) within the nucleus is defined.
-
Pre-Bleach Imaging: A baseline fluorescence intensity of the ROI is recorded over several frames.
-
Photobleaching: A high-intensity laser is used to photobleach the GFP molecules within the ROI, causing a sharp drop in fluorescence.
-
Post-Bleach Imaging: Fluorescence intensity in the ROI is monitored over time as unbleached GFP-NSD3-PWWP1 molecules from the surrounding nucleoplasm diffuse back into the bleached area.
-
Data Analysis: The rate of fluorescence recovery is measured. A change in the mobile fraction or the recovery half-time of the GFP-fusion protein upon treatment with BI-9321, compared to the control, indicates a change in its binding state and thus confirms target engagement.[1][10]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. researchgate.net [researchgate.net]
- 8. NSD3(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. promega.com [promega.com]
- 10. ibidi.com [ibidi.com]
Methodological & Application
Application Notes and Protocols for BI-9321 Trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 trihydrochloride is a potent and selective small-molecule inhibitor of the Nuclear SET Domain Containing Protein 3 (NSD3). Specifically, it targets the PWWP1 domain of NSD3, a "reader" domain that recognizes and binds to methylated histone tails, playing a crucial role in chromatin regulation and gene transcription. By antagonizing the NSD3-PWWP1 interaction with histones, BI-9321 disrupts key downstream signaling pathways, notably leading to the downregulation of MYC messenger RNA (mRNA) and a subsequent reduction in cell proliferation. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
BI-9321 acts as a competitive antagonist at the methyl-lysine binding pocket of the NSD3-PWWP1 domain. This inhibition prevents the recruitment of NSD3 to chromatin, thereby modulating the expression of NSD3 target genes. One of the key downstream effects is the suppression of the proto-oncogene MYC, which is implicated in the proliferation of various cancer cells.
Recommended Concentrations for Cell Culture
The optimal concentration of this compound can vary depending on the cell line and the specific assay. Based on published data, the following concentrations are recommended as a starting point.
| Parameter | Concentration | Cell Line | Notes | Citation |
| Cellular Target Engagement | ~1 µM | U2OS | Effective concentration for observing target binding in cells. | [1][2] |
| IC50 (Histone Interaction) | 1.2 µM | U2OS | Concentration required to inhibit 50% of the NSD3-PWWP1 interaction with Histone H3. | [3] |
| Recommended Dose-Response Range | 0.1 - 20 µM | General | A broad range to determine the optimal concentration for a specific cell line and assay. Should be used in parallel with a negative control. | |
| IC50 (Cell Proliferation) | 26.8 ± 4.4 µM | MOLM-13 | Concentration for 50% inhibition of proliferation in an acute myeloid leukemia cell line. | [4] |
| IC50 (Cell Proliferation) | 13 ± 2 µM | RN2 | Concentration for 50% inhibition of proliferation in another AML cell line. | [4] |
Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Viability/Proliferation Assay (RealTime-Glo™ MT Cell Viability Assay)
This protocol is adapted from studies using BI-9321 to measure its effect on cell proliferation.[4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., MOLM-13, U2OS)
-
Complete cell culture medium
-
96-well, white, clear-bottom assay plates
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to include a vehicle control (DMSO) and a positive control if available.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BI-9321.
-
-
RealTime-Glo™ Assay:
-
Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions.
-
Add 100 µL of the 2X RealTime-Glo™ reagent to each well at the time of compound addition.
-
-
Incubation and Measurement:
-
Return the plate to the 37°C, 5% CO₂ incubator.
-
Measure luminescence at various time points (e.g., 24, 48, 72 hours) using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the BI-9321 concentration and fit a dose-response curve to determine the IC50 value.
-
Target Engagement Assay (NanoBRET™ Assay)
This protocol is based on the methodology used to confirm the interaction of BI-9321 with NSD3-PWWP1 in live cells.
Materials:
-
U2OS cells
-
Expression vectors for NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3
-
Transfection reagent (e.g., Lipofectamine®)
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
96-well, white assay plates
-
Luminometer with 450 nm and >600 nm filters
Procedure:
-
Transfection:
-
Co-transfect U2OS cells with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 expression vectors at an optimized ratio.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest the cells and seed them into a 96-well white assay plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
-
Ligand Labeling and Compound Treatment:
-
Add HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM.
-
Immediately add BI-9321 at various concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for at least 2 hours.
-
-
Substrate Addition and Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Read the donor emission (450 nm) and acceptor emission (>600 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the corrected ratios against the BI-9321 concentration to determine the IC50 for target engagement.
-
Quantification of MYC mRNA by RT-qPCR
This protocol outlines the steps to measure the downregulation of MYC mRNA following treatment with BI-9321.[4]
Materials:
-
This compound
-
Cell line of interest (e.g., MOLM-13)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in a suitable culture dish and treat with the desired concentration of BI-9321 (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and primers for MYC and the housekeeping gene in separate wells.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for MYC and the housekeeping gene for each sample.
-
Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no compound activity | Incorrect concentration | Perform a dose-response curve to find the optimal concentration. |
| Compound degradation | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. | |
| Cell line insensitivity | Ensure the chosen cell line expresses NSD3 and is dependent on its activity. | |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Inconsistent RT-qPCR results | Poor RNA quality | Use a high-quality RNA extraction method and check RNA integrity. |
| Primer inefficiency | Validate primer efficiency before conducting the experiment. |
Conclusion
This compound is a valuable tool for studying the biological functions of the NSD3-PWWP1 domain. The provided protocols offer a framework for investigating its effects on cell viability, target engagement, and gene expression. Careful optimization of experimental conditions, particularly the concentration of BI-9321, is crucial for obtaining reliable and reproducible results.
References
- 1. Chemical tools targeting readers of lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET™ Protein:Protein Interaction System Protocol [promega.jp]
- 3. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Target Engagement Assays for BI-9321
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 is a first-in-class, potent, and selective chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1] NSD3 is a histone methyltransferase implicated in the development of various cancers, making it a compelling therapeutic target.[2] The PWWP1 domain of NSD3 is a "reader" domain that recognizes and binds to specific post-translational modifications on histone tails, playing a crucial role in chromatin localization and gene regulation.[1][3] BI-9321 disrupts the interaction between the NSD3-PWWP1 domain and histones, thereby inhibiting its function.[4][5] This document provides detailed application notes and protocols for assays to confirm the cellular target engagement of BI-9321.
Target and Signaling Pathway
BI-9321 specifically targets the PWWP1 domain of NSD3, a multi-domain protein that exists in different isoforms.[1][3] The NSD3-short isoform, containing only the PWWP1 domain, acts as an adapter protein, a function dependent on this domain and essential for the viability of certain cancer cells, such as in acute myeloid leukemia (AML).[1] By binding to the methyl-lysine binding site of the PWWP1 domain, BI-9321 prevents its interaction with histone H3, particularly recognizing marks like H3K36me3.[5] This disruption of NSD3's chromatin localization leads to downstream effects, including the downregulation of MYC messenger RNA expression and a reduction in cell proliferation in cancer cell lines like MOLM-13.[2][4]
Caption: Signaling pathway of BI-9321 targeting the NSD3-PWWP1 domain.
Quantitative Data for BI-9321 Target Engagement
Several assays have been utilized to quantify the binding affinity and cellular target engagement of BI-9321. The data is summarized in the table below for easy comparison. A closely related analog, BI-9466, which is significantly less active, serves as a valuable negative control for these experiments.[5]
| Assay Type | Parameter | Value | Cell Line | Reference |
| Surface Plasmon Resonance (SPR) | Kd | 166 nM | - | [5] |
| NanoBRET | IC50 | 1.2 µM | U2OS | [1][5] |
| Bioluminescence Resonance Energy Transfer (BRET) - Tracer | EC50 | 5.5 ± 0.1 µM | HEK293 | [6] |
| Bioluminescence Resonance Energy Transfer (BRET) - Competition | IC50 | 1.4 ± 0.5 µM | HEK293 | [6] |
| Isothermal Titration Calorimetry (ITC) | Kd | 445 nM | - | [7] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 203 nM | - | [7] |
| Fluorescence Recovery After Photobleaching (FRAP) | Cellular Target Engagement | at 1 µM | U2OS | [3][6] |
| Antiproliferative Assay | IC50 | 26.8 µM | MOLM-13 | [4] |
Experimental Protocols
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in live cells.[8] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor).[8] BI-9321 competes with the tracer for binding to the NSD3-PWWP1 domain, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET™ target engagement assay.
Materials:
-
HEK293 or U2OS cells
-
Plasmid encoding C-terminally NanoLuc® tagged NSD3-PWWP1
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
White, solid-bottom 96-well assay plates
-
BI-9321 and BI-9466 (negative control)
-
Fluorescent tracer for NSD3-PWWP1
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring filtered luminescence (e.g., GloMax® Discover System)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 or U2OS cells with the NSD3-PWWP1-NanoLuc® fusion vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
-
-
Cell Plating:
-
Plate the cell suspension into the wells of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of BI-9321 and the negative control BI-9466 in Opti-MEM.
-
Add the compound dilutions to the appropriate wells. Include a DMSO vehicle control.
-
-
Tracer Addition:
-
Add the fluorescent tracer to all wells at a final concentration determined by a pre-established tracer titration experiment.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a plate reader equipped with filters for donor emission (460 nm) and acceptor emission (618 nm).[9]
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the IC50 value for BI-9321.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical assay that assesses the thermal stability of a target protein in its native cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tagg).[11] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Materials:
-
MOLM-13 or other suitable cell line
-
BI-9321 and DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membrane)
-
Primary antibody against NSD3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Culture MOLM-13 cells to 80-90% confluency.
-
Resuspend the cells in fresh culture medium and treat with BI-9321 (e.g., 1 µM and 10 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments).[10]
-
Include an unheated control sample.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]
-
-
Fractionation:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for NSD3, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for NSD3 using densitometry software.
-
Plot the normalized band intensities against the temperature for both DMSO and BI-9321 treated samples to generate melt curves.
-
A shift in the melt curve to the right for the BI-9321 treated samples indicates thermal stabilization and target engagement.
-
Conclusion
The NanoBRET™ and CETSA® assays are robust methods for confirming the cellular target engagement of BI-9321. The provided protocols offer a framework for researchers to implement these assays in their own laboratories. The quantitative data and understanding of the signaling pathway will aid in the interpretation of experimental results and further the investigation of NSD3 as a therapeutic target. It is recommended to use the negative control compound BI-9466 in parallel to ensure the observed effects are specific to the inhibition of the NSD3-PWWP1 domain.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescence Recovery After Photobleaching (FRAP) with BI-9321
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 is a potent and selective chemical probe that acts as an antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] NSD3 is a histone methyltransferase that plays a crucial role in chromatin regulation and gene transcription, and its dysregulation is implicated in various cancers.[1][4] Understanding the cellular target engagement and the impact of BI-9321 on the dynamics of NSD3 in a live cell context is critical for its validation and further development as a therapeutic agent.
Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the mobility and dynamics of fluorescently labeled molecules within a living cell.[5][6][7] This application note provides a detailed protocol for utilizing FRAP to quantitatively assess the binding and dissociation kinetics of NSD3 in the nucleus and to determine the cellular target engagement of BI-9321.
Mechanism of Action and Signaling Pathway
NSD3, particularly its short isoform (NSD3-short), acts as a critical scaffolding protein that links the bromodomain and extraterminal domain (BET) protein BRD4 to the chromatin remodeler CHD8.[8][9][10] This complex is recruited to chromatin, in part through the interaction of the NSD3 PWWP1 domain with methylated histones, and plays a key role in the transcriptional activation of oncogenes such as MYC.[1][2]
BI-9321 competitively binds to the PWWP1 domain of NSD3, thereby disrupting its interaction with chromatin.[1][2] This leads to the dissociation of the BRD4-NSD3-CHD8 complex from its target gene promoters and enhancers, ultimately resulting in the downregulation of oncogenic transcription. The FRAP assay can be employed to visualize and quantify the increased mobility of NSD3 within the nucleus upon treatment with BI-9321, providing direct evidence of target engagement.
Below is a diagram illustrating the NSD3 signaling pathway and the mechanism of action of BI-9321.
Caption: NSD3 signaling pathway and BI-9321 mechanism of action.
Experimental Protocols
This section provides a detailed protocol for conducting a FRAP experiment to assess the effect of BI-9321 on the nuclear dynamics of NSD3.
1. Cell Culture and Transfection
-
Cell Line: U2OS (human osteosarcoma) cells are a suitable model as they have been previously used for FRAP studies with NSD3.[10]
-
Culture Conditions: Culture U2OS cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed U2OS cells onto glass-bottom dishes suitable for live-cell imaging.
-
At 70-80% confluency, transfect the cells with a plasmid encoding a fluorescently tagged NSD3, for example, GFP-NSD3-short, using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
2. BI-9321 Treatment
-
Prepare a stock solution of BI-9321 in DMSO.
-
On the day of the experiment, dilute the BI-9321 stock solution in pre-warmed cell culture medium to the desired final concentration. A concentration of 1 µM has been shown to be effective for cellular target engagement.[11][12]
-
As a negative control, prepare a vehicle-treated sample with the same concentration of DMSO.
-
Incubate the cells with the BI-9321 or vehicle control for a sufficient period to allow for cellular uptake and target binding (e.g., 1-4 hours).
3. FRAP Imaging
-
Microscope: A laser scanning confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2 is required.
-
Imaging Parameters:
-
Use a 63x or 100x oil immersion objective.
-
Excite the GFP-tagged NSD3-short using a 488 nm laser line.
-
Set the laser power to a low level for pre-bleach and post-bleach imaging to minimize phototoxicity and photobleaching during observation.
-
-
FRAP Procedure:
-
Pre-bleach Imaging: Acquire 5-10 images of the selected cell nucleus at a low laser power to establish the baseline fluorescence intensity.
-
Photobleaching: Define a region of interest (ROI) within the nucleus (e.g., a circular area of 2-3 µm in diameter). Bleach the ROI with a short, high-intensity pulse from the 488 nm laser.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition will depend on the recovery kinetics of NSD3-short, but a typical starting point would be one frame every 500 ms for 60-120 seconds.
-
4. Data Analysis
-
Intensity Measurements: Measure the mean fluorescence intensity within the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.
-
Data Normalization: Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the non-bleached control region.
-
Curve Fitting: Plot the normalized fluorescence intensity as a function of time. Fit the recovery curve to a mathematical model (e.g., a single or double exponential function) to extract quantitative parameters.
-
Quantitative Parameters:
-
Mobile Fraction (Mf): The percentage of the fluorescently labeled protein pool that is free to move and participate in fluorescence recovery. It is calculated as Mf = (I_final - I_postbleach) / (I_prebleach - I_postbleach), where I represents the fluorescence intensity at the indicated time points.
-
Half-maximal Recovery Time (t½): The time it takes for the fluorescence in the bleached ROI to recover to half of its final intensity. This parameter is inversely related to the mobility of the protein.
-
Expected Quantitative Data
| Treatment | Mobile Fraction (Mf) | Half-maximal Recovery Time (t½) (s) |
| Vehicle (DMSO) | Lower | Higher |
| BI-9321 (1 µM) | Higher | Lower |
Experimental Workflow Diagram
The following diagram outlines the key steps in the FRAP experiment with BI-9321.
Caption: Experimental workflow for FRAP analysis of BI-9321.
Conclusion
The FRAP protocol detailed in this application note provides a robust method for quantitatively assessing the cellular target engagement of BI-9321 with NSD3. By measuring the changes in the nuclear dynamics of NSD3, researchers can gain valuable insights into the mechanism of action of this potent NSD3-PWWP1 antagonist. This information is crucial for the preclinical and clinical development of BI-9321 and other similar targeted therapies.
References
- 1. Validation of Normalizations, Scaling, and Photofading Corrections for FRAP Data Analysis | PLOS One [journals.plos.org]
- 2. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meshorerlab.huji.ac.il [meshorerlab.huji.ac.il]
- 4. Validation of Normalizations, Scaling, and Photofading Corrections for FRAP Data Analysis | PLOS One [journals.plos.org]
- 5. Direct inhibition of tumor hypoxia response with synthetic transcriptional repressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Live cell analysis of mobility and decay kinetics of the histone variant H3.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring Dynamic Binding of Chromatin Proteins In Vivo by Fluorescence Recovery After Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using FRAP to Quantify Changes in Transcription Factor Dynamics After Cell Stimulation: Cell Culture, FRAP, Data Analysis, and Visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing BI-9321 Binding to NSD3-PWWP1 Using Bioluminescence Resonance Energy Transfer (BRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 is a potent and selective chemical probe that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] NSD3 is a histone methyltransferase implicated in various cancers, making it an attractive therapeutic target.[4][5] The PWWP1 domain of NSD3 is responsible for recognizing and binding to specific histone marks, a critical step in its regulation of gene expression.[5] Understanding the engagement of small molecules like BI-9321 with their intracellular targets is crucial for drug development. Bioluminescence Resonance Energy Transfer (BRET), particularly in its NanoBRET™ format, offers a sensitive and quantitative method to measure target engagement in live cells.[6][7]
These application notes provide a detailed protocol for utilizing a NanoBRET™ Target Engagement (TE) assay to characterize the binding of BI-9321 to the NSD3-PWWP1 domain.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE assay is a proximity-based method that measures the binding of a small molecule to a target protein within living cells.[6][8] The assay relies on energy transfer from a bioluminescent donor, NanoLuc® (NLuc) luciferase, fused to the target protein (NSD3-PWWP1), to a fluorescent energy acceptor, which is a tracer molecule that binds to the same target. When the NLuc-fused target and the fluorescent tracer are in close proximity (<10 nm), energy is transferred, and a BRET signal is generated.[9][10][11] A test compound, such as BI-9321, that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of compound affinity and target engagement within a physiological cellular environment.
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-9321 binding to the NSD3-PWWP1 domain as determined by various assays, including BRET.
Table 1: Binding Affinity and Potency of BI-9321
| Parameter | Value | Assay Method | Cell Line | Reference |
| IC50 | 1.2 µM | NanoBRET | U2OS | [1][2] |
| Kd | 166 nM | Surface Plasmon Resonance (SPR) | N/A | [1][2] |
| Cellular Target Engagement | Confirmed at 1 µM | BRET | Not Specified | [3][8] |
Table 2: Comparison of BI-9321 and Negative Control BI-9466
| Compound | Activity | Fold Difference | Assay Method | Reference |
| BI-9321 | Potent antagonist of NSD3-PWWP1 | N/A | NanoBRET, TR-FRET, SPR | [1][8] |
| BI-9466 | >200-fold less active than BI-9321 | >200 | NanoBRET | [1] |
| BI-9466 | >500-fold weaker affinity than BI-9321 | >500 | TR-FRET, SPR | [3][8] |
Signaling Pathway
The following diagram illustrates the simplified signaling context of NSD3 and the mechanism of action for BI-9321. NSD3, through its PWWP1 domain, binds to methylated histones (e.g., H3K36me2/3) on chromatin. This interaction is crucial for its role in transcriptional regulation, often in complex with other proteins like BRD4 and CHD8, ultimately influencing the expression of target genes such as MYC. BI-9321 acts by competitively inhibiting the binding of the NSD3-PWWP1 domain to histones, thereby disrupting its downstream signaling functions.
Caption: Simplified signaling pathway of NSD3 and the inhibitory action of BI-9321.
Experimental Protocols
This section provides a detailed protocol for a NanoBRET™ Target Engagement assay to measure the binding of BI-9321 to the NSD3-PWWP1 domain in live cells. This protocol is adapted from standard Promega NanoBRET™ TE protocols.[1][8]
Materials and Reagents
-
HEK293 or U2OS cells
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
Plasmid encoding NSD3-PWWP1 fused to NanoLuc® (e.g., C-terminal fusion)
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well, flat-bottom, tissue culture-treated assay plates
-
NanoBRET™ Tracer specific for NSD3-PWWP1 (if available) or a suitable fluorescent ligand. Note: As a specific tracer for NSD3-PWWP1 might not be commercially available, a custom tracer may need to be synthesized, or a protein-protein interaction BRET assay can be used as an alternative.
-
BI-9321
-
BI-9466 (negative control)
-
DMSO (vehicle control)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor (e.g., furimazine analog)
-
BRET-capable plate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the NanoBRET™ Target Engagement assay.
Detailed Protocol
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Seed HEK293 or U2OS cells in a white, 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium (e.g., Opti-MEM™ + 10% FBS).
-
Transfection Complex Preparation:
-
In a sterile tube, dilute 0.1 µg of the NSD3-PWWP1-NLuc plasmid DNA into Opti-MEM™ to a final volume of 10 µL per well.
-
In a separate tube, add 0.3 µL of FuGENE® HD transfection reagent to 9.7 µL of Opti-MEM™ per well.
-
Combine the diluted DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add 10 µL of the transfection complex to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
Day 2: Compound Treatment, Tracer Addition, and BRET Measurement
-
Compound Preparation:
-
Prepare a 10 mM stock solution of BI-9321 and BI-9466 in DMSO.
-
Perform serial dilutions of the stock solutions in Opti-MEM™ to create a range of concentrations (e.g., from 100 µM to 0.1 nM). Include a DMSO-only vehicle control.
-
-
Compound Addition:
-
Carefully remove the growth medium from the cells.
-
Add 80 µL of Opti-MEM™ to each well.
-
Add 10 µL of the diluted compounds to the respective wells.
-
-
Compound Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Tracer Preparation: Prepare the NanoBRET™ tracer solution in Opti-MEM™ at a 10X concentration (the final concentration should be at or near the EC50 of the tracer, typically in the low micromolar range).
-
Tracer Addition: Add 10 µL of the 10X tracer solution to all wells.
-
Tracer Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Substrate Preparation: Prepare the NanoBRET™ Nano-Glo® Substrate by mixing it with the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
BRET Measurement:
-
Add 25 µL of the prepared substrate to each well. .
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor emission (~460 nm) and the acceptor emission (~618 nm).
-
Data Analysis
-
Calculate the Raw BRET Ratio: For each well, divide the acceptor emission value by the donor emission value.
-
Calculate the Corrected BRET Ratio: Subtract the average raw BRET ratio of the vehicle control wells without tracer from the raw BRET ratio of all other wells.
-
Data Plotting and IC50 Determination:
-
Plot the corrected BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter log-logistic curve to determine the IC50 value for BI-9321 and BI-9466.
-
Alternative Protocol: NanoBRET™ Protein-Protein Interaction (PPI) Assay
If a specific fluorescent tracer for NSD3-PWWP1 is not available, an alternative approach is to use a NanoBRET™ PPI assay to measure the disruption of the interaction between NSD3-PWWP1 and its binding partner, histone H3.
Principle
In this setup, NSD3-PWWP1 is fused to NanoLuc® (the donor), and histone H3 is fused to a fluorescent acceptor like HaloTag® labeled with a fluorescent ligand (e.g., NanoBRET™ 618 Ligand). The interaction between NSD3-PWWP1 and histone H3 brings the donor and acceptor into close proximity, generating a BRET signal. BI-9321, by binding to the PWWP1 domain, will disrupt this interaction, leading to a decrease in the BRET signal.
Experimental Workflow Diagram for PPI Assay
Caption: Workflow for the NanoBRET™ PPI assay to measure BI-9321 activity.
Modifications to the Protocol for PPI Assay
-
Co-transfection: In Day 1, co-transfect cells with plasmids for both NSD3-PWWP1-NLuc and Histone H3-HaloTag®. The optimal ratio of the two plasmids should be determined empirically, but a 1:10 ratio (donor:acceptor) is a good starting point.
-
HaloTag® Labeling: On Day 2, before adding the test compounds, add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for 4 hours to allow for labeling of the HaloTag®-Histone H3 fusion protein.
-
Compound Addition and Measurement: Proceed with compound addition and BRET measurement as described in the Target Engagement protocol.
Conclusion
The NanoBRET™ BRET assay is a powerful tool for quantifying the intracellular target engagement of small molecules like BI-9321. By following the detailed protocols provided in these application notes, researchers can obtain robust and reproducible data on the binding affinity and potency of compounds targeting the NSD3-PWWP1 domain. This information is invaluable for the development of novel therapeutics targeting epigenetic regulators.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. NSD3: A Promising Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. In Vivo Assessment of Protein-Protein Interactions Using BRET Assay [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for BI-9321 Trihydrochloride in Acute Myeloid Leukemia (AML) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-9321 is a first-in-class, potent, and selective chemical probe that antagonizes the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3] The NSD3 gene is located in the 8p11-p12 amplicon, which is frequently amplified in various cancers, including acute myeloid leukemia (AML).[2][3] The PWWP1 domain of NSD3 has been identified as a critical factor for the viability of AML cells, making it an attractive therapeutic target.[2][3] BI-9321 targets the methyl-lysine binding site of the NSD3-PWWP1 domain, leading to the downregulation of key oncogenic signaling pathways.[1][2]
This document provides detailed application notes and experimental protocols for the use of BI-9321 trihydrochloride in AML research, based on currently available data. It is important to note that while BI-9321 has demonstrated significant activity in in vitro settings, its in vivo efficacy in AML models has been suggested to be limited.[4]
Physicochemical Properties and Formulation
BI-9321 is available as a trihydrochloride salt, which generally offers enhanced water solubility and stability compared to its free base form.[5]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄Cl₃FN₄ | [6] |
| Molecular Weight | 469.81 g/mol | [6] |
| Form | Trihydrochloride Salt | [5] |
| Storage | Store as a solid at -20°C. Stock solutions can be stored in aliquots at -20°C for up to one month. | [7] |
Formulation for In Vitro Studies: For cell-based assays, this compound can be dissolved in a suitable solvent such as DMSO to create a stock solution. Further dilutions can be made in cell culture media to achieve the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.
Mechanism of Action and Signaling Pathway
BI-9321 selectively binds to the PWWP1 domain of NSD3, a chromatin "reader" domain that recognizes methylated histone marks. This interaction is crucial for the function of NSD3, which acts as an adaptor protein to sustain leukemic cell growth. By blocking the PWWP1 domain, BI-9321 disrupts the interaction of NSD3 with chromatin, leading to the downregulation of target genes, most notably the proto-oncogene MYC.[1][2] The downregulation of Myc, a critical regulator of cell proliferation and survival, is a key mechanism behind the anti-leukemic effects of BI-9321 in AML cells.[1][2]
Caption: BI-9321 inhibits the NSD3-PWWP1 domain, disrupting its interaction with methylated histones. This leads to the downregulation of MYC gene transcription, ultimately reducing AML cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for BI-9321 in AML studies.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
| Parameter | Cell Line/Target | Value | Reference |
| Kd | NSD3-PWWP1 | 166 nM | [1][6] |
| IC50 | NSD3-PWWP1 Histone Interaction (U2OS cells) | 1.2 µM | [1][6] |
| IC50 (Cell Viability) | MOLM-13 | 26.8 ± 4.4 µM | [2] |
| IC50 (Cell Viability) | RN2 | 13 ± 2 µM | [2] |
Table 2: Cellular Target Engagement
| Assay | Cell Line | Concentration for Target Engagement | Reference |
| BRET | HEK293 | 1.4 ± 0.5 µM (IC50) | [2] |
| FRAP | U2OS | 1 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (RealTime-Glo™ MT Cell Viability Assay)
This protocol is adapted from the manufacturer's instructions and the methodology used in studies with BI-9321.[2]
Objective: To determine the effect of BI-9321 on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MOLM-13, RN2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for stock solution)
-
RealTime-Glo™ MT Cell Viability Assay Kit (Promega)
-
96-well, white, clear-bottom tissue culture plates
-
Plate-reading luminometer
Procedure:
-
Cell Plating:
-
Culture AML cells to a logarithmic growth phase.
-
Perform a cell count and determine viability using a method like trypan blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of BI-9321 in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 50 µM).
-
Add the diluted BI-9321 or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the RealTime-Glo™ Reagent according to the manufacturer's protocol.
-
Add the reagent to each well at the time of compound addition.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Measure luminescence at various time points (e.g., 24, 48, and 72 hours) using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the BI-9321 concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Caption: Workflow for determining AML cell viability in response to BI-9321 treatment using the RealTime-Glo™ assay.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This protocol provides a general framework for a NanoBRET™ assay to confirm the binding of BI-9321 to NSD3-PWWP1 in live cells.
Objective: To quantify the engagement of BI-9321 with the NSD3-PWWP1 domain in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-NSD3-PWWP1 fusion protein and HaloTag®-Histone H3 fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound and negative control (BI-9466)
-
96-well, white, tissue culture-treated plates
-
Luminometer capable of measuring luminescence at two wavelengths
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 expression vectors according to the transfection reagent manufacturer's protocol.
-
Plate the transfected cells in 96-well plates.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with serial dilutions of BI-9321 or the negative control compound.
-
-
Ligand and Substrate Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for a specified time.
-
Measure the donor emission (NanoLuc®, ~460 nm) and acceptor emission (HaloTag® 618, ~618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the log of the compound concentration to determine the IC₅₀ for target engagement.
-
Protocol 3: MYC mRNA Expression Analysis (RT-qPCR)
Objective: To measure the change in MYC mRNA levels in AML cells following treatment with BI-9321.
Materials:
-
MOLM-13 cells
-
Complete cell culture medium
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR detection system
Procedure:
-
Cell Treatment:
-
Treat MOLM-13 cells with BI-9321 (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers for MYC and the housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for MYC and the housekeeping gene in both treated and control samples.
-
Calculate the relative expression of MYC mRNA using the ΔΔCq method, normalizing to the housekeeping gene and the vehicle control.
-
Protocol 4: In Vivo AML Xenograft Model (General Protocol)
Note: As of the latest available data, a specific, efficacious in vivo dosing regimen for BI-9321 in AML xenograft models has not been established. The following is a general protocol for establishing a MOLM-13 xenograft model. Researchers should perform pilot studies to determine the optimal formulation, dose, and administration schedule for BI-9321.
Objective: To evaluate the in vivo anti-leukemic activity of BI-9321 in a mouse xenograft model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MOLM-13 cells
-
Matrigel®
-
Sterile PBS
-
This compound
-
Appropriate vehicle for in vivo administration (to be determined based on solubility and tolerability studies)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture MOLM-13 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the BI-9321 formulation and vehicle control.
-
Administer the compound and vehicle according to the predetermined schedule (e.g., daily intraperitoneal injection or oral gavage).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to compare the tumor growth between the treatment and control groups.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS#:2387510-87-2 | Chemsrc [chemsrc.com]
- 7. This compound|2387510-87-2|COA [dcchemicals.com]
Application Notes and Protocols for Studying NSD3 in Lung Cancer Using BI-9321
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), a histone methyltransferase, has emerged as a significant oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), particularly in lung squamous cell carcinoma (LUSC) harboring the 8p11-12 chromosomal amplification.[1] NSD3 primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a modification associated with active transcription.[2] The amplification and subsequent overexpression of NSD3 lead to a reprogrammed chromatin landscape that promotes the expression of oncogenes, contributing to tumorigenesis.[1]
BI-9321 is a potent and selective chemical probe that acts as an antagonist of the PWWP1 domain of NSD3.[3] The PWWP domain is a "reader" domain that recognizes specific histone modifications, tethering NSD3 to chromatin. By inhibiting the PWWP1 domain, BI-9321 disrupts the interaction of NSD3 with chromatin, thereby modulating its function.[3] This document provides detailed application notes and experimental protocols for utilizing BI-9321 to investigate the role of NSD3 in lung cancer.
BI-9321: A Chemical Probe for NSD3
BI-9321 offers a valuable tool for elucidating the specific functions of the NSD3-PWWP1 domain in lung cancer biology. It allows for the acute inhibition of NSD3 activity, enabling the study of its immediate downstream effects on gene expression, signaling pathways, and cellular phenotypes.
Key Properties of BI-9321:
| Property | Value | Reference(s) |
| Target | NSD3-PWWP1 domain | [3] |
| Mechanism of Action | Antagonist, disrupts histone interaction | [3] |
| In Vitro Potency (IC50) | ~200 nM | [4] |
| Cellular Target Engagement | ~1 µM | [3] |
| Selectivity | High selectivity for NSD3-PWWP1 over other PWWP domains | [4] |
| Negative Control | BI-9466 (structurally similar but significantly less active) | [3] |
Signaling Pathways and Experimental Workflow
The study of NSD3 in lung cancer using BI-9321 typically involves investigating its impact on key signaling pathways and cellular processes. NSD3 has been shown to interact with BRD4 and influence the expression of the proto-oncogene MYC.[5] Furthermore, NSD3-mediated H3K36me2 can activate oncogenic pathways such as the mTOR signaling cascade.[2]
Below are diagrams illustrating the NSD3 signaling pathway and a general experimental workflow for studying the effects of BI-9321 in lung cancer cells.
References
- 1. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histones Methyltransferase NSD3 Inhibits Lung Adenocarcinoma Glycolysis Through Interacting with PPP1CB to Decrease STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel preclinical patient-derived lung cancer models reveal inhibition of HER3 and MTOR signaling as therapeutic strategies for NRG1 fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NSD3-short is an adaptor protein that couples BRD4 to the CHD8 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BI-9321 trihydrochloride solubility in DMSO and water
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BI-9321 trihydrochloride. Here you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] By binding to the PWWP1 domain, BI-9321 disrupts the interaction between NSD3 and histone proteins.[3][4] This interference with NSD3's function as a chromatin reader leads to downstream effects, including the downregulation of c-Myc messenger RNA (mRNA) expression.[3]
Q2: What is the solubility of this compound in DMSO and water?
A2: The reported solubility of this compound can vary between suppliers. It is crucial to consult the certificate of analysis provided with your specific batch. The table below summarizes the available data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 46.98 - 250[3] | 100 - 532.13[3] | Ultrasonic treatment may be required to achieve higher concentrations.[3] |
| Water | 25[3] - 46.98 | 53.21[3] - 100 | Ultrasonic treatment may be required.[3] |
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. For aqueous experiments, a concentrated stock in DMSO can be diluted into the aqueous buffer. To minimize the risk of precipitation, it is advisable to add the DMSO stock to the aqueous solution slowly while vortexing.
Q4: How should I store this compound and its solutions?
A4: The solid compound should be stored desiccated at room temperature. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[3][5] Before use, allow the vial to equilibrate to room temperature for at least one hour.[5]
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in the solvent.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be slow.
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to aid dissolution. This is often recommended for achieving higher concentrations in both DMSO and water.[3]
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. However, be cautious as prolonged heating can degrade the compound.
-
Use Fresh Solvent: For DMSO stocks, use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.
-
Issue 2: The compound precipitates out of solution after dilution into an aqueous buffer.
-
Possible Cause: This is a common issue known as "precipitation upon dilution" or "dilution shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.
-
Troubleshooting Steps:
-
Slow Addition: Add the concentrated DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Use of Surfactants or Co-solvents: For in vivo or cell-based assays, the use of formulation agents like Tween-80, PEG300, or SBE-β-CD can help maintain solubility in aqueous solutions.[3]
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the compound in your aqueous medium.
-
Filter Sterilization: If preparing a stock solution in water, it is recommended to filter and sterilize it with a 0.22 μm filter after dilution to the working concentration.[3]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a specific mass of this compound (Molecular Weight: 469.81 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.698 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BI-9321 and a general experimental workflow for its use.
Caption: Mechanism of action of BI-9321 as an NSD3-PWWP1 antagonist.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: BI-9321 Trihydrochloride
This technical support center provides guidance on the preparation, storage, and use of BI-9321 trihydrochloride stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3][4] It functions by specifically disrupting the interaction between the NSD3-PWWP1 domain and histones.[1][4] This inhibitory action has been shown to downregulate the expression of Myc messenger RNA (mRNA) and reduce cell proliferation in certain cell lines, such as MOLM-13.[1][3] BI-9321 is selective for the NSD3-PWWP1 domain and does not show activity against NSD2-PWWP1 or NSD3-PWWP2.[1][2][4]
Q2: What is the difference between BI-9321 and this compound?
A2: BI-9321 refers to the free base form of the compound, while this compound is the salt form. The trihydrochloride salt form generally offers enhanced water solubility and stability compared to the free base, while exhibiting comparable biological activity at equivalent molar concentrations.[5][6]
Q3: What are the recommended solvents for dissolving this compound?
A3: For in vitro studies, dimethyl sulfoxide (DMSO) and water are the recommended solvents. It is crucial to use newly opened, anhydrous DMSO, as the presence of moisture can significantly impact the solubility of the compound.[1]
Q4: How should this compound be stored?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Form: The solid compound should be stored at 4°C under a nitrogen atmosphere, protected from moisture.[1] Some suppliers suggest that the solid can be stored for up to 24 months under these conditions.[2] Another source indicates storage at -20°C for up to 2 years.[4]
-
Stock Solutions: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[1] These solutions should also be stored under nitrogen and protected from moisture.[1]
Quantitative Data Summary
| Parameter | Solvent | Concentration | Notes |
| Solubility (In Vitro) | DMSO | 250 mg/mL (532.13 mM) | Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is critical.[1] |
| Water | 25 mg/mL (53.21 mM) | Ultrasonic treatment may be needed.[1] | |
| Storage (Solid) | - | - | 4°C, under nitrogen, away from moisture.[1] Can be stored for up to 24 months if the vial is tightly sealed.[2] |
| Storage (Stock Solution) | In appropriate solvent | - | -80°C for 6 months; -20°C for 1 month. Store under nitrogen, away from moisture.[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 1 hour.[2] This prevents condensation of moisture onto the compound.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 469.81 g/mol * (1000 mg / 1 g) = 4.6981 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, brief sonication in an ultrasonic water bath may be used to aid the process.[1]
-
Aliquoting and Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Exceeded solubility limit- Improper storage (e.g., moisture absorption, temperature fluctuations)- Freeze-thaw cycles | - Gently warm the solution and vortex or sonicate to redissolve.- Ensure the use of anhydrous DMSO and proper storage conditions (tightly sealed vials, correct temperature).- Always aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] |
| Compound is difficult to dissolve | - Hygroscopic nature of the compound or solvent- Insufficient mixing | - Use a fresh vial of anhydrous DMSO.[1]- Increase vortexing time or use an ultrasonic bath to aid dissolution.[1] |
| Inconsistent experimental results | - Degradation of the compound due to improper storage- Inaccurate concentration of the stock solution | - Prepare a fresh stock solution from a new vial of the compound.- Verify the accuracy of the balance and pipettes used for preparation.- Ensure the stock solution is completely dissolved before use. |
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: BI-9321 inhibits the NSD3-PWWP1-histone interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2387510-87-2|COA [dcchemicals.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | NSD3-PWWP1 Domain Antagonist | DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: BI-9321 Trihydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BI-9321 trihydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful storage, handling, and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and cell-active antagonist of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2][3][4] Specifically, it targets the PWWP1 domain of NSD3, a "reader domain" that recognizes methylated histones.[4][5] By binding to this domain with high affinity (Kd = 166 nM), BI-9321 disrupts the interaction between NSD3 and histones, thereby modulating gene expression.[1][2][5][6] This has been shown to downregulate Myc messenger RNA expression and reduce cell proliferation in certain cancer cell lines, such as MOLM-13.[2][7]
Q2: What is the recommended method for storing this compound?
A2: Proper storage is crucial to maintain the stability and activity of the compound. For long-term storage, the solid powder should be kept at -20°C for up to 2 years.[3] Some suppliers also indicate that desiccating at room temperature is acceptable for the solid form. For short-term storage of the powder, 4°C is suitable for up to two weeks.[3] Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month, or at -80°C for up to six months.[1][2]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in both DMSO and water.[6] For cell-based assays, DMSO is a common solvent. To prepare a stock solution, dissolve the compound in new, high-quality DMSO to the desired concentration. If you encounter solubility issues, gentle warming and/or sonication can be used to aid dissolution.[2] For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]
Q4: Is there a negative control available for experiments with BI-9321?
A4: Yes, BI-9466 is a structurally related analogue of BI-9321 with significantly weaker affinity for the NSD3-PWWP1 domain (over 500-fold weaker).[4] It is recommended to use BI-9466 as a negative control in parallel with BI-9321 to ensure that the observed effects are specific to the inhibition of the NSD3-PWWP1 domain.[5]
Storage and Stability Data
Solid Form
| Storage Condition | Duration | Notes |
| -20°C | Up to 24 months | Keep vial tightly sealed.[1] |
| 4°C | Up to 2 weeks | For short-term storage.[3] |
| Room Temperature | Not specified | Desiccate for stability.[6] |
In Solution
| Storage Condition | Solvent | Duration | Notes |
| -20°C | DMSO or Water | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| -80°C | DMSO or Water | Up to 6 months | Store under nitrogen, away from moisture.[2] |
Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 250 mg/mL (532.13 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic.[2] |
| Water | 25 mg/mL (53.21 mM) | Ultrasonic treatment may be needed.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Solvent has absorbed moisture (especially DMSO).- Exceeded solubility limit.- Improper storage of the solution. | - Use fresh, anhydrous DMSO.- Gently warm the solution or sonicate to redissolve.- Ensure aliquots are tightly sealed and stored at the recommended temperature. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Use a fresh vial of the compound or a new stock solution.- Prepare single-use aliquots of the stock solution.- Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1] |
| No observable effect in cellular assays | - Insufficient concentration of the compound.- Low cellular uptake.- The biological system is not sensitive to NSD3-PWWP1 inhibition. | - Perform a dose-response experiment to determine the optimal concentration (cellular target engagement has been observed at 1 µM).[2][7]- Confirm target engagement using techniques like FRAP or NanoBRET.[4]- Use a positive control cell line known to be sensitive to BI-9321 (e.g., MOLM-13).[2][7] |
| High background or off-target effects | - Non-specific activity of the compound. | - Use the recommended negative control, BI-9466, in parallel to differentiate specific from non-specific effects.[5] |
Experimental Protocols & Visualizations
BI-9321 Signaling Pathway
BI-9321 acts by competitively inhibiting the binding of the NSD3-PWWP1 domain to methylated histones, which can lead to downstream changes in gene expression, such as the downregulation of MYC.
Caption: BI-9321 inhibits the NSD3-PWWP1 domain's interaction with histones.
General Experimental Workflow for Cellular Assays
This workflow outlines the key steps for treating cells with BI-9321 and assessing its effects.
Caption: Workflow for cell-based experiments using BI-9321.
Detailed Protocol: Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Seed cells (e.g., MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight to allow cells to attach and resume growth.
-
Compound Preparation: Prepare serial dilutions of this compound and the negative control BI-9466 in growth medium. A typical concentration range to test would be from 0.1 µM to 20 µM.[5] Also prepare a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period of 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value.
References
- 1. This compound|2387510-87-2|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NSD3-PWWP1 Domain Antagonist | DC Chemicals [dcchemicals.com]
- 4. opnme.com [opnme.com]
- 5. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 6. BI 9321 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 7. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of BI-9321 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for off-target effects of BI-9321, a potent and selective inhibitor of Fer (Fps/Fes related) non-receptor tyrosine kinase (FES). The information is intended for researchers, scientists, and drug development professionals using BI-9321 in their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter, particularly when using BI-9321 at high concentrations.
Q1: I am observing a cellular phenotype that does not align with the known functions of FES kinase. Could this be an off-target effect of BI-9321?
A1: It is possible, especially if you are using high concentrations of the inhibitor. BI-9321 is a highly selective FES inhibitor, but like any kinase inhibitor, its selectivity is concentration-dependent. At concentrations significantly above the IC50 for FES, the risk of engaging other kinases increases.
To troubleshoot, consider the following steps:
-
Verify On-Target Activity: First, confirm that you are observing inhibition of FES signaling. For example, check the phosphorylation status of a known FES substrate, such as STAT3 or SHIP1, to ensure the compound is active at the desired concentration.
-
Review Concentration: Compare the concentration you are using to the established in-vitro and cellular IC50 values for FES (see table below). If your working concentration is several orders of magnitude higher, you may be in a range where off-target effects are more likely.
-
Use a Structurally Unrelated FES Inhibitor: As a key control, treat your cells with a different, structurally distinct FES inhibitor. If you observe the same "unexpected" phenotype, it is more likely to be a result of FES inhibition. If the phenotype is unique to BI-9321, it may suggest an off-target effect.
-
Perform a Dose-Response Analysis: Run your assay with a wide range of BI-9321 concentrations. A classic off-target effect may only appear at higher concentrations, while the on-target effect should track with the known IC50 of FES.
Q2: What are the known off-target kinases for BI-9321?
A2: BI-9321 has demonstrated a very high degree of selectivity for FES kinase. Kinome-wide scanning has shown minimal inhibition of other kinases at concentrations where FES is potently inhibited. While no inhibitor is perfectly specific, significant off-target effects have not been prominently reported in the literature at standard working concentrations. The primary known targets are FES and its close relative, FER.
Q3: My experimental results are inconsistent. How can I confirm that BI-9321 is engaging FES in my cellular model?
A3: Direct confirmation of target engagement within the cell is a crucial step. A Cellular Thermal Shift Assay (CETSA) is a powerful method for this. CETSA measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of FES in the presence of BI-9321 would confirm direct engagement in your specific cellular context.
Quantitative Data Summary
The following table summarizes the high potency and selectivity of BI-9321 against its intended target, FES.
| Target | BI-9321 IC50 (nM) | Assay Type | Notes |
| FES | 23 | Biochemical Assay | Potent inhibition of the primary target. |
| FER | 110 | Biochemical Assay | 5-fold lower potency against the closely related FER kinase. |
| Kinome Panel | >10,000 (for most kinases) | KinomeScan | Exhibited high selectivity across a broad panel of kinases. |
Key Experimental Protocols
1. Protocol: Western Blotting for FES Pathway Analysis
This protocol allows for the assessment of FES activity by measuring the phosphorylation of downstream substrates.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Starve cells in a low-serum medium for 4-6 hours if the pathway is activated by growth factors.
-
Inhibitor Incubation: Treat cells with a dose-response range of BI-9321 (e.g., 10 nM to 10,000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: If required, stimulate the FES pathway with an appropriate agonist (e.g., IL-3, GM-CSF) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour. Incubate with a primary antibody against a phosphorylated FES substrate (e.g., p-STAT3 Tyr705) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total protein levels (e.g., total STAT3) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
2. Protocol: General Kinase Selectivity Profiling (KINOMEscan™)
This is a widely used platform to determine the selectivity of a kinase inhibitor against a large panel of kinases.
-
Compound Preparation: The test compound (BI-9321) is prepared at a specific concentration (e.g., 1 µM).
-
Binding Assay: The compound is mixed with DNA-tagged kinases from a comprehensive panel. The mixture is added to wells containing an immobilized, active-site directed ligand.
-
Competition: The compound competes with the immobilized ligand for binding to each kinase. The amount of kinase captured on the solid support is inversely proportional to its affinity for the test compound.
-
Quantification: The amount of DNA-tagged kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding and inhibition.
Visualizations
Caption: Concentration-dependent selectivity of BI-9321.
Caption: Troubleshooting workflow for suspected off-target effects.
Technical Support Center: Optimizing BI-9321 Treatment Time in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BI-9321 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BI-9321?
A1: BI-9321 is a potent and selective antagonist of the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3).[1][2][3][4] It functions by disrupting the interaction between the NSD3-PWWP1 domain and histone tails, which is crucial for NSD3's role in transcriptional regulation.[2][3] This disruption has been shown to lead to the downregulation of target genes, such as MYC, and a reduction in cell proliferation in sensitive cell lines like MOLM-13.[2][3][5]
Q2: What is a recommended starting concentration and treatment time for BI-9321?
A2: A common starting concentration for BI-9321 in cell-based assays is between 1 µM and 10 µM. Cellular target engagement has been demonstrated at 1 µM.[2][6] For initial experiments, a treatment time of 24 to 48 hours is a reasonable starting point to observe effects on gene expression and cell viability.[5] However, the optimal concentration and treatment time are highly dependent on the cell line and the specific endpoint being measured. A dose-response and time-course experiment is strongly recommended for each new experimental system.
Q3: How can I determine the optimal treatment time for my specific experiment?
A3: The optimal treatment time depends on the biological question you are asking.
-
Target Engagement: To measure the direct interaction of BI-9321 with NSD3, shorter incubation times are sufficient. Assays like NanoBRET and FRAP can detect target engagement within minutes to a few hours.[6][7]
-
Downstream Signaling: To observe changes in the phosphorylation of downstream proteins, a time course of 15 minutes to a few hours is recommended.
-
Gene Expression: To measure changes in mRNA levels of target genes like MYC, a time course of 6, 12, 24, and 48 hours is a good starting point.[5]
-
Cell Viability and Proliferation: To observe effects on cell growth, longer incubation times of 24, 48, 72 hours, and even up to 6 days are typically required.[5]
A time-course experiment measuring your endpoint of interest at multiple time points is the most effective way to determine the optimal incubation period.
Q4: Is there a negative control available for BI-9321?
A4: Yes, BI-9466 is a structurally similar compound with significantly lower activity on NSD3-PWWP1 and is recommended as a negative control for experiments with BI-9321.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of BI-9321 | 1. Sub-optimal treatment time: The incubation period may be too short to induce a measurable effect. | 1. Perform a time-course experiment with a range of incubation times (e.g., 6, 24, 48, 72 hours). |
| 2. Sub-optimal concentration: The concentration of BI-9321 may be too low for your cell line. | 2. Perform a dose-response experiment with a range of concentrations (e.g., 0.1, 1, 5, 10, 20 µM). | |
| 3. Cell line resistance: The cell line may not be sensitive to NSD3-PWWP1 inhibition. | 3. Use a sensitive cell line, such as MOLM-13, as a positive control. | |
| 4. Compound instability: BI-9321 may be unstable in your cell culture medium over long incubation times. | 4. Prepare fresh solutions of BI-9321 for each experiment. Consider the stability of the compound in your specific medium. | |
| High cellular toxicity at low concentrations | 1. Off-target effects: At higher concentrations, BI-9321 may have off-target effects leading to non-specific toxicity.[1] | 1. Use the lowest effective concentration determined from your dose-response experiments. Compare results with the negative control BI-9466.[8] |
| 2. Solvent toxicity: The solvent used to dissolve BI-9321 (e.g., DMSO) may be causing toxicity. | 2. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). | |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to treatment. | 1. Use cells within a consistent passage number range and ensure consistent seeding density and confluency at the time of treatment. |
| 2. Inconsistent compound preparation: Variations in the preparation of BI-9321 stock solutions can lead to inconsistent results. | 2. Prepare a large batch of stock solution, aliquot, and store at -80°C to ensure consistency between experiments. |
Quantitative Data Summary
Table 1: BI-9321 Activity in MOLM-13 Cells
| Parameter | Value | Treatment Time | Assay | Reference |
| IC50 (Cell Viability) | 26.8 ± 4.4 µM | 6 days | RealTime-Glow MT Cell Viability Assay | [5] |
| Myc mRNA levels (vs. DMSO) | ~50% reduction | 6 hours | qRT-PCR | [5] |
| Myc mRNA levels (vs. DMSO) | ~70% reduction | 24 hours | qRT-PCR | [5] |
| Myc mRNA levels (vs. DMSO) | ~75% reduction | 48 hours | qRT-PCR | [5] |
Table 2: Cellular Target Engagement of BI-9321
| Assay | Cell Line | Concentration | Treatment Time | Observation | Reference |
| NanoBRET | U2OS | 1.4 ± 0.5 µM (IC50) | Not specified | Disruption of NSD3-PWWP1/Histone H3 interaction | [7][8] |
| FRAP | U2OS | 10 µM | Not specified | Increased mobility of GFP-NSD3 | [7] |
| Biochemical Fractionation | HEK293 | 10 µM | 6 hours | Reduced chromatin-bound NSD3 | [7] |
Experimental Protocols
Protocol 1: Time-Course Analysis of MYC mRNA Expression by qRT-PCR
This protocol describes how to evaluate the effect of BI-9321 on the expression of a downstream target gene, MYC, over time.
-
Cell Seeding: Seed MOLM-13 cells in a 6-well plate at a density that will allow for logarithmic growth throughout the experiment.
-
Compound Treatment: Treat the cells with 10 µM BI-9321 or vehicle control (DMSO).
-
Time Points: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48 hours) after treatment.
-
RNA Extraction: Isolate total RNA from the harvested cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH, TBP).
-
Data Analysis: Calculate the relative expression of MYC mRNA normalized to the housekeeping gene for each time point.
Protocol 2: Real-Time Cell Viability Assay
This protocol allows for the continuous monitoring of cell viability in the presence of BI-9321.
-
Cell Seeding: Seed cells in a 96-well white-walled plate at the desired density.
-
Reagent Addition: Add the RealTime-Glo™ MT Cell Viability Assay reagent to the wells at the time of cell plating or just before compound addition.
-
Compound Treatment: Add serial dilutions of BI-9321 to the wells. Include a vehicle control.
-
Luminescence Reading: Measure luminescence at regular intervals (e.g., every 2, 6, 12, 24, 48, 72 hours) using a plate reader.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells at each time point to determine the relative cell viability.
Visualizations
Caption: Mechanism of action of BI-9321 in inhibiting the NSD3-PWWP1 pathway.
Caption: Workflow for optimizing BI-9321 treatment time in cell-based assays.
Caption: Troubleshooting logic for unexpected results in BI-9321 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. opnme.com [opnme.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results with BI-9321
Welcome to the technical support center for BI-9321, a potent and selective chemical probe for the PWWP1 domain of NSD3.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is BI-9321 and what is its expected effect?
BI-9321 is a first-in-class, potent, and selective antagonist of the NSD3-PWWP1 domain with a reported Kd of 166 nM.[2][3] It targets the methyl-lysine binding site of the PWWP1 domain.[1] In cellular assays, BI-9321 has been shown to engage the NSD3-PWWP1 domain at concentrations around 1 µM.[1][4][5] Expected downstream effects include the downregulation of Myc messenger RNA (mRNA) and a reduction in the proliferation of certain cell lines, such as MOLM-13.[1][4][5]
Q2: I am not observing the expected phenotype (e.g., decreased cell proliferation) after BI-9321 treatment. What could be the reason?
This is a critical and not entirely unexpected observation. While BI-9321 shows clear target engagement, its effect on cell viability as a single agent can be modest in some contexts. Here are several factors to consider:
-
Complex Biology of NSD3: NSD3 exists in multiple isoforms, including a long form (NSD3L) with methyltransferase activity and a short form (NSD3S) that lacks this domain but acts as a scaffold protein.[6][7] BI-9321 targets the PWWP1 domain present in both isoforms.[6][8] The cellular phenotype may depend on the specific functions of these isoforms in your cell line of interest. Some studies suggest that inhibiting the PWWP1 domain's binding function alone may not be sufficient to induce strong anti-proliferative effects in all NSD3-dependent cancers.
-
Cell Line Specificity: The dependence of your cell line on the NSD3-PWWP1 interaction for survival and proliferation is a key factor. The effects of BI-9321 have been characterized in cell lines like MOLM-13 and RN2.[9] It is crucial to establish the role of NSD3-PWWP1 in your specific experimental system.
-
Compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. While cellular target engagement is observed at 1 µM, phenotypic effects may require higher concentrations or longer incubation times.[1] An IC50 of 26.8 µM has been reported for MOLM-13 cells after 6 days of treatment.[9] A dose-response and time-course experiment is highly recommended.
-
Use of a Negative Control: It is essential to use the negative control compound, BI-9466, in parallel with BI-9321.[5] BI-9466 is structurally similar to BI-9321 but has a much weaker affinity for the NSD3-PWWP1 domain.[4] This will help you to distinguish between specific on-target effects and potential off-target or compound-related artifacts.
Q3: My target engagement assay (e.g., NanoBRET, CETSA) is not showing a positive result. What should I check?
If you are not observing target engagement, consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Storage: Ensure BI-9321 has been stored correctly to prevent degradation.
-
Solubility: BI-9321 is soluble in DMSO.[3] Prepare fresh dilutions from a stock solution for each experiment. Poor solubility can lead to a lower effective concentration. The trihydrochloride salt form of BI-9321 generally has enhanced water solubility and stability.[2]
-
-
Assay Conditions:
-
Cellular Uptake: While BI-9321 is cell-permeable, the kinetics of uptake can vary. Ensure sufficient incubation time for the compound to reach its intracellular target.
-
Protein Expression Levels: The levels of endogenous or overexpressed NSD3 in your cells can influence the assay window. Very high target expression might require higher concentrations of BI-9321 for a detectable signal.
-
-
NanoBRET Specifics:
-
Tracer and NanoLuc Fusion Construct: Verify the correct tracer and NanoLuc-NSD3 fusion construct are being used and that the fusion protein is expressed and functional.
-
Competition: If you do not see displacement of the tracer, it could indicate a problem with either the tracer's binding or the inhibitor's ability to compete.
-
-
CETSA Specifics:
-
Optimal Temperature: The optimal temperature for the heat challenge needs to be determined empirically for your specific cell line and target protein.
-
Antibody Quality: The quality of the antibody used for Western blotting is crucial for detecting the soluble protein fraction.
-
Troubleshooting Logical Workflow
For a systematic approach to troubleshooting, please refer to the following logical workflow diagram.
Caption: A logical workflow for troubleshooting unexpected results with BI-9321.
Quantitative Data Summary
The following tables summarize key quantitative data for BI-9321 and its negative control, BI-9466.
Table 1: In Vitro Activity
| Compound | Assay | Parameter | Value (nM) |
| BI-9321 | TR-FRET | IC₅₀ | 203 |
| SPR | Kd | 166 | |
| ITC | Kd | 445 | |
| BI-9466 | TR-FRET | IC₅₀ | 120,000 |
| SPR | Kd | 144,000 |
Data sourced from opnMe.com.[4]
Table 2: Cellular Activity
| Compound | Assay | Cell Line | Parameter | Value (µM) |
| BI-9321 | NanoBRET | U2OS | IC₅₀ | 1.2 |
| Proliferation | MOLM-13 | IC₅₀ | 26.8 | |
| Proliferation | RN2 | IC₅₀ | 13 |
Data sourced from MedchemExpress and various publications.[2][3][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
NanoBRET™ Target Engagement Assay
This protocol is adapted from standard Promega NanoBRET™ protocols and is intended to measure the engagement of BI-9321 with NSD3-PWWP1 in living cells.
Experimental Workflow:
Caption: A streamlined workflow for the NanoBRET™ target engagement assay.
Methodology:
-
Cell Seeding: Seed HEK293T cells transiently expressing a NanoLuc®-NSD3-PWWP1 fusion protein in a suitable white-walled, 96- or 384-well plate.
-
Compound Preparation: Prepare serial dilutions of BI-9321, the negative control BI-9466, and a DMSO vehicle control.
-
Treatment: Add the compound dilutions to the cells and incubate for a sufficient period to allow for cell entry and target binding (e.g., 2 hours).
-
Tracer Addition: Add the fluorescent tracer that binds to NSD3-PWWP1 to all wells.
-
Substrate Addition and Reading: Add the NanoBRET™ Nano-Glo® Substrate and immediately read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the results against the compound concentration to determine the IC₅₀ value.
Fluorescence Recovery After Photobleaching (FRAP)
This protocol is for assessing the mobility of GFP-tagged NSD3 in the nucleus and how it is affected by BI-9321.
Methodology:
-
Cell Transfection: Transfect cells (e.g., U2OS) with a plasmid encoding a GFP-NSD3 fusion protein.
-
Cell Treatment: Treat the transfected cells with BI-9321, BI-9466, or DMSO for a defined period.
-
Image Acquisition:
-
Acquire pre-bleach images of the nucleus at low laser power.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser pulse.
-
Acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the recovery curve.
-
Determine the mobile fraction and the half-time of recovery (t₁/₂). A faster recovery suggests a more mobile protein, which can indicate displacement from chromatin.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the direct binding of BI-9321 to endogenous NSD3 in a cellular context.
Methodology:
-
Cell Treatment: Treat cells in suspension with BI-9321, BI-9466, or DMSO.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific for NSD3.
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of BI-9321 indicates target stabilization and therefore, binding.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving NSD3 and the point of intervention for BI-9321. NSD3, particularly the short isoform (NSD3S), can act as a scaffold to recruit other proteins, such as BRD4 and CHD8, to chromatin, leading to the transcriptional activation of oncogenes like MYC.[7]
Caption: Proposed signaling pathway of NSD3S and the inhibitory action of BI-9321.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - CSHL Scientific Digital Repository [repository.cshl.edu]
- 6. mdpi.com [mdpi.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
cytotoxicity of BI-9321 trihydrochloride in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the cytotoxicity of BI-9321 trihydrochloride. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected cytotoxic effect of this compound as a single agent?
A1: BI-9321 is a potent and selective antagonist of the NSD3-PWWP1 domain.[1][2] While it has been shown to reduce proliferation in some cell lines, such as MOLM-13, it is largely ineffective in suppressing the growth of several other NSD3-dependent cancer cell lines when used as a single agent.[3][4] Therefore, researchers should not expect broad, potent single-agent cytotoxicity across all cancer cell lines.
Q2: Why am I not observing significant cytotoxicity with BI-9321 in my cell line?
A2: There are several potential reasons for a lack of cytotoxic effect:
-
Cell Line Dependency: The cytotoxic effect of BI-9321 is highly cell-context dependent. The viability of some cell lines may not be solely reliant on the NSD3-PWWP1 domain's activity that BI-9321 inhibits.
-
Limited Single-Agent Efficacy: As a chemical probe, BI-9321's primary role is to help elucidate the biological functions of the NSD3-PWWP1 domain.[1] Studies have shown that a PROTAC degrader of NSD3, which uses a BI-9321 scaffold, is more effective at inducing apoptosis and inhibiting growth than BI-9321 alone.[3] This suggests that merely inhibiting the PWWP1 domain may not be sufficient to induce cell death in many contexts.
-
Experimental Conditions: Ensure that the compound is properly dissolved and that the concentrations and incubation times are appropriate for your cell line. Refer to the experimental protocols section for guidance.
Q3: What is the mechanism of action of BI-9321?
A3: BI-9321 is a selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] It disrupts the interaction of NSD3 with histones.[2] One of its key downstream effects is the downregulation of c-Myc mRNA expression, which plays a crucial role in cell proliferation.[2]
Q4: In which cell lines has the anti-proliferative effect of BI-9321 been observed?
A4: A reduction in proliferation has been noted in MOLM-13 (acute myeloid leukemia) cells.[1][5] BI-9321 also disrupts histone interactions in U2OS (osteosarcoma) cells.[2]
Q5: Should I consider using BI-9321 in combination with other agents?
A5: Yes, exploring combination therapies is a promising approach. For instance, BI-9321 has been shown to potentiate the effects of the BET inhibitor JQ1 in the MOLM-13 cell line.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the activity of this compound in different cell lines. It is important to note that the reported IC50 values can vary based on the experimental conditions, such as the assay used and the duration of treatment.
| Cell Line | Cell Type | Assay | Endpoint | IC50 Value (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | RealTime-Glo™ MT Cell Viability Assay | Antiproliferation (in the presence of JQ1) | 0.139 | [2] |
| U2OS | Osteosarcoma | NanoBRET™ | Disruption of NSD3-PWWP1/histone interaction | 1.2 | [2] |
Signaling Pathway
BI-9321 targets the PWWP1 domain of NSD3, a protein involved in chromatin regulation. Inhibition of this domain can lead to downstream effects on gene expression, notably the downregulation of the proto-oncogene c-Myc. c-Myc is a critical regulator of cell proliferation, and its suppression can lead to cell cycle arrest and a reduction in cell viability.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
Technical Support Center: Utilizing BI-9466 as a Negative Control for BI-9321
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the effective use of BI-9466 as a negative control for the NSD3-PWWP1 antagonist, BI-9321.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BI-9321?
BI-9321 is a potent and highly selective antagonist of the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[1][2] It functions by binding to the methyl-lysine binding site within the PWWP1 domain, thereby disrupting the interaction between NSD3 and histones, specifically the H3 histone tail.[3][4] This disruption of the NSD3-PWWP1 interaction with chromatin can lead to downstream effects such as the downregulation of Myc mRNA expression and reduced cell proliferation in certain cell lines like MOLM-13.[1][3][4]
Q2: Why is BI-9466 recommended as a negative control for BI-9321?
BI-9466 is a close structural analog of BI-9321 but exhibits significantly reduced activity against the NSD3-PWWP1 domain.[1][2] It is reported to be over 200-fold less active than BI-9321, with some studies indicating a more than 500-fold weaker affinity.[1][2] This substantial difference in potency, despite the structural similarity, makes BI-9466 an ideal negative control to differentiate on-target effects of BI-9321 from potential off-target or non-specific effects of the chemical scaffold.
Q3: What are the key differences in binding affinity and cellular activity between BI-9321 and BI-9466?
The following table summarizes the quantitative differences between the two compounds based on various assays:
| Parameter | BI-9321 | BI-9466 | Reference |
| TR-FRET (IC50) | 203 nM | 120,000 nM | [2] |
| SPR (Kd) | 166 nM | 144,000 nM | [2] |
| ITC (Kd) | 445 nM | Not Determined | [2] |
| NanoBRET (IC50 in U2OS cells) | 1.2 µM | >200 µM (inactive) | [5] |
| Cellular Target Engagement (BRET) | IC50 = 1.4 ± 0.5 µM | Inactive up to 100 µM | [6] |
Q4: In which cellular assays can BI-9321 and BI-9466 be used?
Both compounds are suitable for a range of in vitro and cellular assays to probe the function of the NSD3-PWWP1 domain. Recommended assays include:
-
Bioluminescence Resonance Energy Transfer (BRET) and NanoBRET assays: To measure the target engagement of BI-9321 with NSD3-PWWP1 in live cells.[5][1][6]
-
Fluorescence Recovery After Photobleaching (FRAP): To assess the impact of BI-9321 on the mobility and chromatin association of NSD3 in live cells.[1][2]
-
Cell Proliferation Assays: To determine the effect of NSD3-PWWP1 inhibition on cell growth in sensitive cell lines (e.g., MOLM-13).[1][3]
-
Gene Expression Analysis (qRT-PCR): To measure changes in the expression of downstream target genes, such as Myc.[3][4]
-
Immunoprecipitation and Western Blotting: To investigate the disruption of protein-protein interactions involving NSD3.
Troubleshooting Guide
Problem 1: No significant difference observed between BI-9321 and BI-9466 treatment in my cellular assay.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Ensure you are using the compounds within the recommended dose-response range. For cellular assays, a starting concentration of 1 µM for BI-9321 is often effective for target engagement, with a titration up to 10 µM or higher sometimes necessary depending on the cell type and assay sensitivity.[3][4][7] BI-9466 should be used at the same concentrations as BI-9321 to serve as a proper control.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Possible Cause 3: Assay Readout is Not Linked to NSD3-PWWP1 Function.
-
Solution: Confirm that your chosen assay readout is a downstream consequence of NSD3-PWWP1 activity. For example, if you are measuring global cell viability, the effect of specific NSD3-PWWP1 inhibition might be too subtle to detect. Consider more proximal readouts like changes in chromatin accessibility or target gene expression.
-
Problem 2: High background signal or off-target effects observed with BI-9321.
-
Possible Cause: Compound Specificity.
-
Solution: While BI-9321 is highly selective, off-target effects can never be completely ruled out at high concentrations. This is the primary reason for using BI-9466. If both BI-9321 and BI-9466 produce a similar effect, it is likely an off-target effect of the chemical scaffold. If the effect is only seen with BI-9321, it is more likely to be on-target. Always include BI-9466 in your experimental design to control for this. BI-9321 has been tested against a panel of 31 kinases and showed no significant activity.[1]
-
Experimental Protocols
Protocol 1: NanoBRET Cellular Target Engagement Assay
This protocol is adapted from methodologies used to assess the interaction of BI-9321 with NSD3-PWWP1 in live cells.
Materials:
-
U2OS cells
-
Expression vectors for NSD3-PWWP1-NanoLuc and Histone H3-HaloTag
-
NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
HaloTag® NanoBRET™ 618 Ligand (Promega)
-
BI-9321 and BI-9466 (dissolved in DMSO)
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed U2OS cells in white, 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the NSD3-PWWP1-NanoLuc and Histone H3-HaloTag expression vectors according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, prepare serial dilutions of BI-9321 and BI-9466 in Opti-MEM. The final DMSO concentration should be kept below 0.1%.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration. Subsequently, add the NanoBRET Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
BRET Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 values.
Protocol 2: Cell Proliferation Assay in MOLM-13 Cells
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
BI-9321 and BI-9466 (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed MOLM-13 cells in opaque-walled 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: Add serial dilutions of BI-9321 and BI-9466 to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells. Plot the normalized cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Mechanism of action of BI-9321 and the role of BI-9466.
Caption: Experimental workflow for using BI-9321 with BI-9466 as a negative control.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. Probe BI-9321 | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Confirming BI-9321 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of BI-9321, a potent and selective antagonist of the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the direct cellular target of BI-9321?
A1: The direct cellular target of BI-9321 is the PWWP1 domain of NSD3.[1][2] BI-9321 is a first-in-class chemical probe that binds to the methyl-lysine binding site within this domain.[2]
Q2: What are the recommended methods to confirm BI-9321 target engagement in cells?
A2: The primary recommended methods are biophysical techniques that measure the direct interaction of BI-9321 with NSD3 in a cellular context. These include:
-
Fluorescence Recovery After Photobleaching (FRAP): This technique measures the mobility of fluorescently-tagged NSD3 in the nucleus. Binding of BI-9321 will alter the recovery dynamics.
-
Bioluminescence Resonance Energy Transfer (BRET) and NanoBRET: These assays measure the proximity of a tracer molecule to a luciferase-tagged NSD3. BI-9321 will compete with the tracer for binding, leading to a decrease in the BRET signal.[3]
Q3: Is there a negative control compound available for BI-9321?
A3: Yes, BI-9466 is a structurally similar but significantly less active compound that can be used as a negative control in your experiments.[3]
Q4: What are the expected downstream consequences of BI-9321 target engagement?
A4: Engagement of the NSD3-PWWP1 domain by BI-9321 has been shown to lead to the downregulation of Myc messenger RNA (mRNA) expression and a reduction in cell proliferation in certain cell lines, such as MOLM-13.[1][4]
Troubleshooting Guides
Fluorescence Recovery After Photobleaching (FRAP)
| Issue | Possible Cause | Troubleshooting Steps |
| No significant change in fluorescence recovery after BI-9321 treatment. | 1. Insufficient concentration of BI-9321. 2. Cell line is not sensitive to BI-9321. 3. Suboptimal imaging conditions. | 1. Perform a dose-response experiment to determine the optimal concentration of BI-9321. 2. Confirm NSD3 expression in your cell line. 3. Optimize laser power for bleaching and imaging to minimize phototoxicity. |
| High variability between replicates. | 1. Inconsistent bleaching regions. 2. Cell health is compromised. 3. Variations in the expression of GFP-NSD3. | 1. Use a defined region of interest (ROI) for bleaching. 2. Ensure cells are healthy and not overgrown. 3. Use a stable cell line expressing GFP-NSD3 or select cells with similar fluorescence intensity. |
| Rapid photobleaching during image acquisition. | 1. Laser intensity is too high. 2. Fluorophore is not photostable. | 1. Reduce the laser power for imaging. 2. Use a more photostable fluorescent protein. |
NanoBRET Target Engagement Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Low BRET signal. | 1. Suboptimal donor-to-acceptor ratio. 2. Inefficient transfection. 3. Incorrect filter sets used for detection. | 1. Titrate the ratio of NanoLuc-NSD3 and HaloTag-Histone H3 constructs. 2. Optimize transfection conditions for your cell line. 3. Ensure the plate reader is configured with the correct filters for NanoLuc and the HaloTag ligand. |
| High background signal. | 1. Autofluorescence of the compound. 2. Spectral overlap between donor and acceptor. | 1. Test the fluorescence of BI-9321 alone at the emission wavelength of the acceptor. 2. Use a red-shifted acceptor to minimize spectral overlap. |
| No dose-dependent decrease in BRET signal with BI-9321. | 1. BI-9321 is not binding to NSD3. 2. Concentration of the tracer is too high. | 1. Confirm the activity of your BI-9321 stock. 2. Perform a tracer titration to determine the optimal concentration for competition assays. |
Experimental Protocols
Protocol 1: Fluorescence Recovery After Photobleaching (FRAP)
Objective: To qualitatively and quantitatively assess the binding of BI-9321 to NSD3 in live cells by measuring changes in the mobility of GFP-tagged NSD3.
Materials:
-
U2OS cells (or other suitable cell line)
-
Plasmid encoding GFP-tagged NSD3 (short isoform)
-
Transfection reagent
-
Glass-bottom imaging dishes
-
BI-9321 and BI-9466 (negative control)
-
Confocal microscope with FRAP capabilities
Methodology:
-
Cell Culture and Transfection:
-
Seed U2OS cells on glass-bottom imaging dishes.
-
Transfect the cells with the GFP-NSD3 plasmid using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Compound Treatment:
-
Treat the cells with the desired concentration of BI-9321 or BI-9466 for the appropriate duration (e.g., 1-4 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Image Acquisition:
-
Identify transfected cells with moderate GFP-NSD3 expression.
-
Acquire pre-bleach images of the selected cells.
-
Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI, a non-bleached control region, and the background over time.
-
Normalize the fluorescence recovery data to correct for photobleaching during image acquisition.
-
Plot the normalized fluorescence intensity versus time to generate recovery curves.
-
Calculate the mobile fraction and the half-maximal recovery time (t½) for each condition. A significant increase in t½ upon BI-9321 treatment indicates target engagement.
-
Protocol 2: NanoBRET Target Engagement Assay
Objective: To quantify the affinity of BI-9321 for NSD3 in live cells through a competition binding assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding NanoLuc-NSD3-PWWP1 (donor) and HaloTag-Histone H3 (acceptor)
-
Transfection reagent
-
White, opaque 96-well assay plates
-
HaloTag NanoBRET 618 Ligand (acceptor)
-
NanoBRET Nano-Glo Substrate (donor)
-
BI-9321 and BI-9466
-
Plate reader capable of measuring luminescence at two wavelengths
Methodology:
-
Cell Culture and Transfection:
-
Co-transfect HEK293T cells with the NanoLuc-NSD3-PWWP1 and HaloTag-Histone H3 plasmids. Optimize the ratio of the two plasmids to achieve a good BRET signal.
-
-
Cell Plating:
-
After 24 hours, resuspend the transfected cells and plate them into a white, opaque 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of BI-9321 and BI-9466.
-
Add the compounds to the appropriate wells.
-
Add the HaloTag NanoBRET 618 Ligand to all wells (except for no-stain controls) at a predetermined optimal concentration.
-
Incubate the plate at 37°C for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET Nano-Glo Substrate to all wells.
-
Read the luminescence at the donor wavelength (e.g., 460 nm) and the acceptor wavelength (e.g., 618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratios by subtracting the background signal from the no-tracer controls.
-
Plot the corrected BRET ratio as a function of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of BI-9321 required to displace 50% of the tracer.
-
Quantitative Data Summary
| Assay | Parameter | BI-9321 | BI-9466 (Negative Control) | Reference |
| NanoBRET | IC50 | 1.2 µM (in U2OS cells) | >200 µM | [1] |
| BRET | IC50 | 1.4 ± 0.5 µM | No significant activity | [3] |
| In Vitro Binding (SPR) | Kd | 166 nM | 144 µM | [1][5] |
Visualizations
Experimental Workflow for BI-9321 Target Engagement Confirmation
Caption: Workflow for confirming BI-9321 target engagement.
NSD3 Signaling Pathway
Caption: Simplified NSD3 signaling pathway to c-Myc.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 4. Quantitative FRAP in analysis of molecular binding dynamics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
Validation & Comparative
A Comparative Guide to a Chemical Probe (BI-9321) and Genetic Knockdown for the Study of NSD3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two common methodologies used to investigate the function of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3): pharmacological inhibition with the chemical probe BI-9321 and genetic knockdown. Understanding the distinct mechanisms and resulting effects of these approaches is crucial for designing experiments and interpreting results in the context of cancer research and drug development.
Introduction to NSD3 and Investigative Methodologies
Nuclear receptor-binding SET domain protein 3 (NSD3), also known as WHSC1L1, is a histone methyltransferase that plays a critical role in chromatin regulation.[1][2] It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/me2), modifications associated with active gene transcription.[2] The gene encoding NSD3 is located in the 8p11-p12 chromosomal region, which is frequently amplified in various cancers, including breast, lung, and bladder cancer.[3][4][5] NSD3 exists in multiple isoforms, notably a full-length, catalytically active form (NSD3L) and a short form (NSD3S) that lacks the catalytic SET domain but retains the N-terminal PWWP1 domain.[6][7] Both isoforms are implicated in cancer progression through mechanisms that include regulating gene expression, cell cycle, and apoptosis.[7][8]
Two primary loss-of-function techniques are employed to study NSD3:
-
BI-9321: A first-in-class, potent, and selective chemical probe that acts as an antagonist to the PWWP1 domain of NSD3.[3][6][9] This domain functions as a "reader" of histone modifications, binding to methylated lysines and tethering NSD3 to chromatin.
-
Genetic Knockdown: Techniques such as siRNA, shRNA, or CRISPR/Cas9 that reduce or eliminate the expression of the NSD3 protein, thereby ablating all its functional domains and activities.[4][8]
This guide will compare these two approaches by examining their mechanisms, effects on cellular phenotypes, and the experimental protocols involved.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between BI-9321 and genetic knockdown lies in the scope of their impact on NSD3's functions.
-
BI-9321: Targeted Domain Inhibition BI-9321 specifically targets the methyl-lysine binding pocket of the PWWP1 domain.[3][6] By occupying this site, it prevents the PWWP1 domain from recognizing and binding to its histone marks on chromatin. This disrupts a key protein-chromatin interaction without directly affecting the catalytic activity of the SET domain present in the long isoform or the functions of other domains.[10] Therefore, BI-9321 is an ideal tool for dissecting the specific biological roles of the PWWP1 domain's "reader" function.[6]
-
Genetic Knockdown: Complete Protein Depletion Genetic knockdown results in the degradation of NSD3 mRNA (siRNA/shRNA) or permanent disruption of the gene (CRISPR), leading to a significant reduction in the total cellular pool of the NSD3 protein.[4][8] This approach simultaneously eliminates all functions associated with NSD3, including:
The choice between these methods depends entirely on the biological question being asked. BI-9321 offers precision for studying a single domain, while knockdown assesses the overall requirement of the protein for a given process.
Comparative Data on Molecular and Cellular Effects
Experimental data reveals significant divergence in the outcomes of BI-9321 treatment versus NSD3 knockdown, highlighting the multi-faceted role of NSD3.
Table 1: Comparison of Molecular Effects
| Parameter | BI-9321 Treatment | NSD3 Genetic Knockdown | Rationale for Difference |
| Target Engagement | Binds NSD3-PWWP1 with Kd of 166 nM; cellular IC50 of 1.2 µM for disrupting histone interaction.[6][9][11] | Reduces total NSD3 protein levels via mRNA degradation or gene knockout.[4][8][12] | Direct antagonism vs. protein depletion. |
| c-Myc Expression | Downregulates Myc mRNA expression in MOLM-13 cells.[6][11][13] | Strongly suppresses c-Myc-associated gene programs, phenocopying effects of complete knockout.[10] | Knockdown ablates the scaffolding function of NSD3S which recruits BRD4 and MYC, a more potent effect than PWWP1 inhibition alone.[1] |
| Downstream Pathways | Potentiates effects of BET inhibitors like JQ1.[6] | Affects multiple pathways including NOTCH, mTOR, EGFR, and WNT signaling.[1][5][8] | Knockdown impacts both catalytic and non-catalytic functions, leading to broader signaling disruption. |
Table 2: Comparison of Cellular Phenotypes
| Phenotype | BI-9321 Treatment | NSD3 Genetic Knockdown | Rationale for Difference |
| Cell Proliferation | Reduces proliferation in some cell lines (e.g., MOLM-13).[6][14] | Profoundly inhibits cell growth and proliferation across many cancer types (breast, lung, osteosarcoma).[1][8][15] | The catalytic and scaffolding functions of NSD3, unaffected by BI-9321, are critical drivers of proliferation.[10] |
| Cell Viability / Survival | Largely ineffective at inducing cell death as a single agent.[10] | Significantly decreases cell viability and survival, leading to cell death.[4][8][15] | Other NSD3 domains are essential for cancer cell survival, making complete protein depletion more cytotoxic.[10] |
| Apoptosis | Does not effectively induce apoptosis.[10] | Induces apoptosis in lung, colon, and osteosarcoma cancer cells.[8][15] | The anti-apoptotic signaling regulated by NSD3 appears to be independent of the PWWP1 reader function. |
| Cell Cycle | Limited reported effects. | Induces G0/G1 or G2/M cell cycle arrest depending on the cancer type.[8][15] | NSD3 regulates key cell cycle genes like CDC6, CDK2, and CCNG1, an effect lost upon knockdown.[8] |
Summary Finding: The data consistently shows that genetic knockdown of NSD3 produces more potent and widespread anti-cancer effects than pharmacological inhibition of its PWWP1 domain alone.[10] This suggests that while the PWWP1 domain contributes to NSD3's oncogenic function, the protein's other roles (catalytic and scaffolding) are the dominant drivers of cancer cell proliferation and survival.[10]
Signaling Pathways and Experimental Design
NSD3 is integrated into several oncogenic signaling networks. Its depletion has a cascading effect on downstream gene expression programs.
References
- 1. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. An open and shut case for the role of NSD proteins as oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 10. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NSD3 protein methylation and stabilization transforms human ES cells into variant state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Silencing of histone methyltransferase NSD3 reduces cell viability in osteosarcoma with induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NSD3 Inhibition: BI-9321 Trihydrochloride and Emerging Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor-binding SET domain protein 3 (NSD3) has emerged as a critical epigenetic regulator and a compelling therapeutic target in various cancers. Its role in catalyzing the methylation of histone H3 at lysine 36 (H3K36) and its involvement in key oncogenic signaling pathways have spurred the development of targeted inhibitors. This guide provides an objective comparison of BI-9321 trihydrochloride, a first-in-class inhibitor of the NSD3-PWWP1 domain, with other emerging strategies for NSD3 inhibition, supported by experimental data.
Introduction to NSD3 and its Inhibition
NSD3 is a multifaceted protein existing in multiple isoforms, with the long isoform (NSD3-L) containing a catalytic SET domain responsible for its methyltransferase activity, and both long and short isoforms (NSD3-S) featuring a PWWP1 domain that acts as a "reader" of histone modifications, tethering NSD3 to chromatin. Dysregulation of NSD3 has been implicated in the activation of several cancer-driving pathways, including those mediated by c-Myc, BRD4, NOTCH, mTOR, and EGFR.[1][2][3]
BI-9321 is a potent and selective antagonist of the NSD3-PWWP1 domain, functioning by disrupting the interaction between NSD3 and histones.[4] This guide will compare the performance of BI-9321 with two alternative strategies for targeting NSD3: a SET domain inhibitor and a proteolysis-targeting chimera (PROTAC) degrader.
Performance Comparison of NSD3 Inhibitors
The following table summarizes the quantitative data for this compound and two other representative NSD3-targeted compounds with different mechanisms of action.
| Compound Name | Target Domain | Mechanism of Action | Key Performance Metrics | Cellular Effects |
| This compound | PWWP1 | Antagonist of histone interaction | Kd : 166 nM Cellular IC50 : 1.2 µM (U2OS cells)[4] | Downregulates Myc mRNA expression; Reduces proliferation in MOLM-13 cells.[4] Largely ineffective in killing cancer cells as a single agent.[3] |
| Compound 13i | SET | Catalytic inhibitor | In vitro IC50 : 287 µM[5] Cellular GI50 : 36.5 µM (JIMT1 cells)[5] | Downregulates H3K36me2/3 levels; Suppresses proliferation of JIMT1 breast cancer cells.[5] |
| MS9715 | PWWP1 (for recruitment) | PROTAC-mediated degradation of NSD3 | DC50 : 4.9 µM (MOLM-13 cells)[6] | Induces degradation of NSD3; Suppresses growth of NSD3-dependent hematological cancer cells more effectively than BI-9321.[3][6] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure the engagement of a test compound with its target protein in living cells.
Principle: The assay utilizes a NanoLuc® luciferase-tagged NSD3 protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). When the tracer binds to the NSD3-NanoLuc fusion, the close proximity allows for energy transfer from the luciferase to the fluorophore upon addition of the substrate, resulting in a BRET signal. A test compound that binds to NSD3 will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Protocol Outline:
-
Cell Culture and Transfection: U2OS cells are seeded in 96-well plates. After 24 hours, cells are co-transfected with plasmids encoding for NSD3-PWWP1-NanoLuc and a HaloTag®-Histone H3 fusion protein.
-
Compound Treatment: After another 24 hours, the medium is replaced with Opti-MEM containing the HaloTag® NanoBRET™ 618 Ligand and varying concentrations of the test compound (e.g., BI-9321).
-
Lysis and Substrate Addition: Following a 2-hour incubation, the NanoBRET™ Nano-Glo® Substrate is added.
-
Signal Detection: The plate is read on a luminometer capable of detecting both the donor (luciferase) and acceptor (fluorophore) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules within a living cell, providing insights into target engagement and protein mobility.
Principle: A fluorescently tagged protein of interest (e.g., GFP-NSD3) is expressed in cells. A specific region of interest within the cell is photobleached using a high-intensity laser, effectively destroying the fluorescence in that area. The rate at which fluorescence recovers in the bleached region is monitored over time. This recovery is due to the movement of unbleached fluorescent molecules from surrounding areas into the bleached zone. The presence of a drug that binds to the target protein can alter its mobility and thus the rate of fluorescence recovery.
Protocol Outline:
-
Cell Culture and Transfection: U2OS cells are grown on glass-bottom dishes and transfected with a plasmid encoding a GFP-tagged NSD3 construct.
-
Imaging Setup: Live-cell imaging is performed using a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Pre-bleach Imaging: A few images of the cell are acquired using a low-intensity laser to establish the initial fluorescence intensity.
-
Photobleaching: A defined region of interest (e.g., a portion of the nucleus) is bleached with a high-intensity laser pulse.
-
Post-bleach Imaging: A time-lapse series of images is acquired using the low-intensity laser to monitor the recovery of fluorescence in the bleached region.
-
Data Analysis: The fluorescence intensity in the bleached region over time is quantified. The mobile fraction and the half-time of recovery (t1/2) are calculated to determine the protein's mobility.
Conclusion
This compound remains a valuable chemical probe for investigating the biological functions of the NSD3-PWWP1 domain. However, its limited efficacy as a single agent in cancer cell killing highlights the need for alternative therapeutic strategies. The development of SET domain inhibitors and PROTAC degraders like MS9715 represents promising avenues for targeting NSD3-dependent cancers. The superior efficacy of MS9715 in preclinical models suggests that inducing the degradation of NSD3 may be a more effective therapeutic approach than simply inhibiting its chromatin-reading function. This comparative guide provides a framework for researchers to understand the different modalities of NSD3 inhibition and to select the most appropriate tools for their research and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. MS9715 | NSD3 PROTAC | Probechem Biochemicals [probechem.com]
- 3. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Identification of novel class inhibitors of NSD3 methyltransferase showing a unique, bivalent binding mode in the SET domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of NSD3-PWWP1 Antagonist BI-9321 with its Negative Control BI-9466
A Comparative Guide for Researchers
In the pursuit of selective therapeutic agents, the rigorous validation of a chemical probe's specificity is paramount. This guide provides a comprehensive comparison of BI-9321, a potent and selective antagonist of the PWWP1 domain of the nuclear receptor-binding SET domain protein 3 (NSD3), and its structurally similar but significantly less active negative control, BI-9466. By presenting key experimental data and detailed protocols, this document serves as a resource for researchers aiming to confidently assess the on-target effects of BI-9321 in their studies.
Introduction to BI-9321 and the NSD3-PWWP1 Domain
NSD3 is a histone methyltransferase that plays a crucial role in chromatin regulation and has been implicated in various cancers. The PWWP1 domain of NSD3 is a "reader" domain that recognizes and binds to specific histone modifications, thereby recruiting the NSD3 complex to chromatin and influencing gene expression. BI-9321 was developed as a chemical probe to specifically inhibit the function of the NSD3-PWWP1 domain, offering a tool to investigate its biological roles and therapeutic potential.[1][2] To ensure that the observed effects of BI-9321 are due to its intended activity on NSD3-PWWP1, the negative control BI-9466 was designed. BI-9466 is structurally analogous to BI-9321 but possesses significantly reduced affinity for the target, making it an ideal tool to differentiate on-target from off-target or non-specific effects.[3]
Comparative Analysis of BI-9321 and BI-9466
The specificity of BI-9321 is established through a series of biophysical and cellular assays that directly compare its activity with that of BI-9466. The following tables summarize the key quantitative data from these experiments.
Table 1: Biophysical Binding Affinity
This table highlights the direct binding affinity of BI-9321 and BI-9466 to the NSD3-PWWP1 domain as measured by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
| Compound | Target Domain | Method | Binding Affinity (Kd) | Fold Difference |
| BI-9321 | NSD3-PWWP1 | SPR | 166 nM[4] | >800-fold |
| BI-9466 | NSD3-PWWP1 | SPR | >144 µM | |
| BI-9321 | NSD3-PWWP1 | ITC | 445 nM | - |
| BI-9466 | NSD3-PWWP1 | ITC | Not Determined |
Table 2: Cellular Target Engagement and Downstream Effects
This table showcases the ability of BI-9321 to engage its target in a cellular context and elicit downstream biological responses, in contrast to the inactive BI-9466.
| Assay | Cell Line | Measurement | BI-9321 IC50 | BI-9466 Activity |
| NanoBRET Target Engagement | U2OS | Inhibition of NSD3-PWWP1/Histone H3 interaction | 1.2 µM[4] | >200-fold less active[3] |
| Cell Proliferation | MOLM-13 | Inhibition of cell growth | ~13-27 µM | Inactive |
| Gene Expression | MOLM-13 | Downregulation of MYC mRNA | Effective at 10 µM | Inactive at 10 µM |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for the key assays are provided below.
NanoBRET™ Protein:Protein Interaction Assay
This assay quantitatively measures the interaction between NSD3-PWWP1 and Histone H3 in live cells and the ability of compounds to disrupt this interaction.
Materials:
-
U2OS cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Plasmid encoding C-terminally NanoLuc®-tagged NSD3-PWWP1
-
Plasmid encoding C-terminally HaloTag®-tagged Histone H3
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
BI-9321 and BI-9466
-
White, 96-well assay plates
Protocol:
-
Cell Seeding: 18-24 hours prior to transfection, seed U2OS cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM™ containing the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 plasmids at a 1:10 ratio (e.g., 10ng of donor to 100ng of acceptor).
-
Add FuGENE® HD reagent at a 3:1 ratio (µL of reagent to µg of total DNA).
-
Incubate the mixture for 15-20 minutes at room temperature.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of BI-9321 and BI-9466 in Opti-MEM™.
-
Add the compounds to the transfected cells and incubate for 2 hours at 37°C and 5% CO₂.
-
-
Assay Readout:
-
Prepare the NanoBRET™ detection reagent by mixing the HaloTag® NanoBRET™ 618 Ligand (final concentration 100 nM) and the NanoBRET™ Nano-Glo® Substrate in Opti-MEM™.
-
Add the detection reagent to the wells.
-
Incubate for 3-5 minutes at room temperature.
-
Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the compound concentration to determine the IC₅₀.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of BI-9321 and BI-9466 to purified NSD3-PWWP1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Recombinant human NSD3-PWWP1 protein
-
BI-9321 and BI-9466
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Inject the NSD3-PWWP1 protein (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Analyte Binding:
-
Prepare a serial dilution of BI-9321 and BI-9466 in running buffer.
-
Inject the compounds over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each compound injection if necessary.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human NSD3-PWWP1 protein
-
BI-9321 and BI-9466
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Protocol:
-
Sample Preparation:
-
Dialyze the NSD3-PWWP1 protein and dissolve the compounds in the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and compounds.
-
-
ITC Experiment:
-
Load the NSD3-PWWP1 protein into the sample cell (e.g., at 10-20 µM).
-
Load BI-9321 or BI-9466 into the injection syringe (e.g., at 100-200 µM).
-
Perform a series of injections of the compound into the protein solution at a constant temperature.
-
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cell Proliferation Assay (RealTime-Glo™ MT Cell Viability Assay)
This assay measures cell viability in real-time to assess the anti-proliferative effects of the compounds.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium with 10% FBS
-
RealTime-Glo™ MT Cell Viability Assay kit (Promega)
-
BI-9321 and BI-9466
-
White, 96-well assay plates
Protocol:
-
Cell Seeding: Seed MOLM-13 cells at a density of 5,000-10,000 cells per well in a 96-well plate.[5]
-
Compound Treatment: Add serial dilutions of BI-9321 and BI-9466 to the cells. Include a vehicle control (e.g., DMSO).
-
Assay Reagent Addition: Add the RealTime-Glo™ reagent to the wells at the time of compound addition.
-
Incubation and Measurement: Incubate the plate at 37°C and 5% CO₂. Measure luminescence at various time points (e.g., 24, 48, and 72 hours) using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot against compound concentration to determine the IC₅₀ for cell proliferation.
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression
This method is used to quantify the changes in MYC gene expression following compound treatment.
Materials:
-
MOLM-13 cells
-
BI-9321 and BI-9466
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit
-
SYBR® Green qPCR Master Mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)
Protocol:
-
Cell Treatment: Treat MOLM-13 cells with BI-9321 (e.g., 10 µM), BI-9466 (e.g., 10 µM), and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions with SYBR® Green Master Mix, primers for MYC and the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizing the Experimental Logic and Pathway
To further clarify the experimental design and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating BI-9321 specificity.
Caption: Simplified signaling pathway of NSD3-PWWP1 and the point of intervention by BI-9321.
Conclusion
The data presented in this guide unequivocally demonstrates the high specificity of BI-9321 for the NSD3-PWWP1 domain. The stark contrast in activity between BI-9321 and its negative control, BI-9466, across biophysical and cellular assays provides a robust framework for attributing the biological effects of BI-9321 to its on-target activity. By utilizing BI-9321 and BI-9466 in parallel, researchers can confidently dissect the role of the NSD3-PWWP1 domain in various biological processes and disease states, paving the way for novel therapeutic strategies.
References
BI-9321 as a Warhead for PROTAC Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted therapy, offering a novel modality to eliminate disease-causing proteins. A critical component of a PROTAC is its "warhead," the ligand that selectively binds to the protein of interest. This guide provides a comprehensive comparison of BI-9321, a potent antagonist of the PWWP1 domain of NSD3, as a warhead for PROTAC development. We will objectively compare its performance with alternative PROTACs targeting other proteins, supported by experimental data and detailed protocols.
Introduction to BI-9321 and PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] They consist of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
BI-9321 is a potent and highly selective chemical probe that binds to the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3).[5][6] NSD3 is a histone methyltransferase implicated in various cancers, making it an attractive therapeutic target.[7][8] The development of PROTACs utilizing BI-9321 as a warhead offers a promising strategy to degrade NSD3 and thereby inhibit its oncogenic functions.[8]
Performance Comparison of BI-9321-Based PROTACs and Alternatives
Evaluating the performance of a PROTAC involves assessing its ability to induce the degradation of the target protein, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Here, we compare the performance of a BI-9321-based PROTAC, MS9715, with other notable PROTACs targeting different proteins.
Note: The following data is compiled from different studies. Direct comparison should be approached with caution due to variations in experimental conditions, such as cell lines and treatment durations.
| PROTAC | Warhead | Target Protein | E3 Ligase Ligand | DC50 | Dmax (%) | Cell Line(s) | Reference(s) |
| MS9715 | BI-9321 | NSD3 | VHL | 4.9 µM | >80% | MOLM-13 | [9] |
| LC-2 | MRTX849 (covalent) | KRAS G12C | VHL | 0.25 - 0.76 µM | Not specified | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | [10] |
| Palbociclib-PROTAC (Compound 6) | Palbociclib | CDK6 | Cereblon (Pomalidomide) | ~0.5 µM (for complete degradation) | >90% | MiaPaCa2 | [11][12] |
From the table, it is evident that different warheads and the resulting PROTACs exhibit a range of potencies. The BI-9321-based PROTAC, MS9715, demonstrates effective degradation of NSD3. The covalent KRAS G12C inhibitor-based PROTAC, LC-2, shows high potency across multiple cell lines. The Palbociclib-based PROTAC also effectively degrades its target, CDK6, at sub-micromolar concentrations. The choice of warhead, linker, and E3 ligase ligand all contribute to the overall efficacy of the PROTAC.[13]
Key Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in the characterization of BI-9321 and PROTACs.
Western Blot for Protein Degradation
This assay is the gold standard for quantifying the degradation of a target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1][5]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or warhead alone.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[14]
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.
Protocol:
-
Ligand Immobilization: Immobilize the target protein or the E3 ligase onto a sensor chip.
-
Analyte Injection (Binary Interaction): Flow the PROTAC (analyte) over the immobilized protein at various concentrations to measure the binary binding affinity (KD).
-
Analyte Injection (Ternary Complex Formation): To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the other protein partner (e.g., target protein if E3 ligase is immobilized) over the sensor chip.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). The cooperativity of ternary complex formation can also be assessed.[2][15]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing thermodynamic parameters of the interaction.
Protocol:
-
Sample Preparation: Prepare the protein (in the cell) and the ligand (PROTAC, in the syringe) in the same buffer to minimize heats of dilution.
-
Titration: Inject small aliquots of the ligand into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16]
NanoBRET™ Target Engagement Assay
This assay measures the engagement of a PROTAC with its target protein within living cells.
Protocol:
-
Cell Preparation: Use cells expressing the target protein fused to NanoLuc® luciferase.
-
Tracer and Compound Addition: Add a fluorescent tracer that binds to the target protein and then add the PROTAC at various concentrations.
-
BRET Measurement: The binding of the PROTAC displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. Measure the BRET signal using a plate reader.
-
Data Analysis: The decrease in BRET is proportional to the target engagement of the PROTAC. Calculate the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer.[17]
Visualizing Key Processes in PROTAC Development
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of Action of a PROTAC.
Caption: General workflow for PROTAC development.
Caption: Logical relationship of PROTAC components.
Conclusion
BI-9321 serves as a viable and effective warhead for the development of PROTACs aimed at degrading NSD3. The resulting PROTAC, MS9715, demonstrates potent degradation of its target, highlighting the potential of this approach for therapeutic intervention in NSD3-driven cancers. While direct comparisons with PROTACs targeting other proteins are challenging due to differing experimental contexts, the data presented in this guide provide a valuable benchmark for researchers in the field. The detailed experimental protocols and illustrative diagrams offer a practical resource for scientists and drug developers engaged in the design and evaluation of novel PROTACs. The continued exploration of diverse warheads, linkers, and E3 ligase ligands will undoubtedly expand the therapeutic reach of this powerful technology.
References
- 1. benchchem.com [benchchem.com]
- 2. aragen.com [aragen.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective Degradation of CDK6 by a Palbociclib Based PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress in CDK4/6 Inhibitors and PROTACs [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Selective degradation of CDK6 by a palbociclib based PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
A Head-to-Head Battle: BI-9321 vs. NSD3 Degraders for Cancer Therapy
In the rapidly evolving landscape of cancer therapeutics, targeting epigenetic regulators has emerged as a promising strategy. Among these, the NSD3 protein, a histone methyltransferase frequently overexpressed in various cancers, has garnered significant attention. This has led to the development of small molecule inhibitors and, more recently, targeted protein degraders. This guide provides a comprehensive comparison of the first-in-class NSD3-PWWP1 domain antagonist, BI-9321, and the new generation of NSD3 degraders, exemplified by MS9715, offering researchers a clear perspective on their mechanisms, efficacy, and experimental validation.
Executive Summary
BI-9321, a potent and selective antagonist of the NSD3-PWWP1 domain, represents a significant step in targeting NSD3. However, the advent of proteolysis-targeting chimeras (PROTACs), such as MS9715, offers a potentially more effective therapeutic strategy. By linking the NSD3-binding moiety of BI-9321 to an E3 ligase ligand, MS9715 induces the degradation of the entire NSD3 protein. This approach has demonstrated superiority over simple antagonism in preclinical studies, leading to more profound and sustained suppression of NSD3-mediated oncogenic pathways.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between BI-9321 and MS9715 lies in their mechanism of action. BI-9321 acts as a competitive inhibitor, binding to the PWWP1 domain of NSD3 and preventing its interaction with histone tails. This disrupts one of NSD3's functions but leaves the protein intact.
In contrast, MS9715 is a heterobifunctional molecule that hijacks the cell's natural protein disposal system. One end of the molecule binds to the PWWP1 domain of NSD3, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of NSD3, marking it for degradation by the proteasome. This results in the complete removal of the NSD3 protein, including both its short and long isoforms.[1][2]
Comparative Efficacy: A Clear Winner Emerges
Preclinical data consistently demonstrates the superior efficacy of NSD3 degradation with MS9715 compared to the inhibition of the PWWP1 domain by BI-9321.
Quantitative Efficacy Data
| Parameter | BI-9321 | MS9715 | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) | 166 nM (SPR) | Binds NSD3 via BI-9321 moiety | - | [3] |
| In Vitro Potency (TR-FRET IC50) | ~200 nM | - | - | [4] |
| Cellular Target Engagement (IC50) | 1.2 µM (NanoBRET) | - | U2OS | [3] |
| Cell Proliferation IC50 | 26.8 µM | EC50 < 10 µM in EOL-1 & MM1.S | MOLM-13 | [1] |
| Degradation (DC50) | N/A | 4.9 ± 0.4 µM | MOLM-13 | [1] |
| Maximum Degradation (Dmax) | N/A | >80% | MOLM-13 | [1] |
Key Efficacy Findings:
-
Superior Anti-proliferative Effects: MS9715 demonstrates significantly greater anti-proliferative effects in hematological cancer cells compared to BI-9321.[1][2] While BI-9321 shows modest effects on cell proliferation, MS9715 effectively inhibits growth and reduces colony-forming capabilities.[1]
-
Induction of Apoptosis: Treatment with MS9715 leads to a prominent increase in apoptosis in cancer cells, a crucial hallmark of effective anti-cancer agents. In contrast, BI-9321 shows little to no effect on apoptosis induction.[1][2]
-
Suppression of cMyc: Both compounds impact the oncoprotein cMyc, a key downstream target of NSD3. BI-9321 downregulates Myc mRNA expression.[4] However, MS9715 goes a step further by decreasing cMyc protein levels, effectively suppressing the cMyc oncogenic node.[1][2] This co-suppression of NSD3 and cMyc is a significant advantage of the degradation approach.
-
Gene Expression Reprogramming: Transcriptome profiling reveals that MS9715 is superior to BI-9321 in repressing the NSD3-related gene-expression program, with its effects closely resembling those of CRISPR/Cas9-mediated NSD3 knockout.[1]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/WST-8)
This protocol outlines a general procedure for assessing cell viability upon treatment with BI-9321 or MS9715.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, EOL-1)
-
Complete culture medium
-
BI-9321 and MS9715
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (Water Soluble Tetrazolium Salt-8) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of BI-9321 and MS9715 in culture medium.
-
Remove the old medium and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay, add MTT reagent to each well and incubate for 1-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For WST-8 assay, add WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for NSD3 Degradation
This protocol is used to visualize and quantify the degradation of NSD3 protein following treatment with MS9715.
Procedure:
-
Treat cells with varying concentrations of MS9715 for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for NSD3.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of NSD3 degradation.
Global Proteomics and RNA Sequencing
For a comprehensive understanding of the cellular response to BI-9321 and MS9715, global proteomics and RNA sequencing can be performed.
-
Global Proteomics: This technique, often utilizing mass spectrometry, can identify and quantify thousands of proteins in a sample, revealing the broader impact of the compounds on the cellular proteome and confirming the selectivity of MS9715 for NSD3.[1]
-
RNA Sequencing (RNA-seq): RNA-seq provides a global view of the transcriptome, allowing for the identification of differentially expressed genes upon compound treatment and elucidating the downstream effects on various signaling pathways.[1]
Conclusion: The Future of NSD3 Targeting
The development of the NSD3 antagonist BI-9321 has been instrumental in validating the PWWP1 domain as a druggable target. However, the superior preclinical efficacy of NSD3 degraders like MS9715 highlights a paradigm shift in therapeutic strategy. By inducing the complete removal of the NSD3 protein, these degraders achieve a more profound and durable suppression of its oncogenic functions. The ability of MS9715 to co-suppress both NSD3 and the critical oncoprotein cMyc further underscores the potential of this approach. For researchers in drug development, the focus is now shifting towards optimizing these degraders to translate their potent preclinical activity into effective clinical therapies for a range of NSD3-dependent cancers.
References
BI-9321 vs. RNAi for NSD3 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of an inhibitory tool can significantly impact experimental outcomes. This guide provides a detailed comparison of the small molecule inhibitor BI-9321 and RNA interference (RNAi) for targeting the histone methyltransferase NSD3, a protein implicated in various cancers.
This document outlines the distinct mechanisms, advantages, and disadvantages of each approach, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Executive Summary
BI-9321 offers a rapid, reversible, and specific method to probe the function of the NSD3 PWWP1 domain, making it an excellent tool for studying the immediate cellular effects of inhibiting this specific protein interaction. In contrast, RNAi provides a potent method for depleting the entire NSD3 protein, allowing for the investigation of phenotypes that may result from the loss of all its functions, including scaffolding roles. The choice between these two powerful techniques will ultimately depend on the specific biological question being addressed.
Mechanism of Action
BI-9321 is a first-in-class, potent, and selective chemical probe that acts as an antagonist of the NSD3-PWWP1 domain.[1] It functions by binding to the methyl-lysine binding site of the PWWP1 domain, thereby disrupting its interaction with histones.[1] This targeted inhibition allows for the specific interrogation of the PWWP1 domain's role in cellular processes.
RNA interference (RNAi) is a biological process of post-transcriptional gene silencing.[2] Small interfering RNAs (siRNAs) are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to degrade the NSD3 messenger RNA (mRNA).[3] This leads to a reduction in the overall levels of the NSD3 protein.
Comparative Data
| Feature | BI-9321 | RNAi (siRNA) |
| Target | NSD3-PWWP1 domain | NSD3 mRNA |
| Mechanism | Competitive antagonism | mRNA degradation |
| Specificity | High for PWWP1 domain; inactive against NSD2-PWWP1 and NSD3-PWWP2[4][5] | Sequence-dependent; potential for off-target effects[3][6] |
| Potency | Kd = 166 nM; Cellular IC50 = 1.2 µM (U2OS cells)[4][5] | Knockdown efficiency can exceed 90% but is variable[7] |
| Mode of Action | Inhibition of a specific protein-protein interaction | Depletion of the entire protein |
| Reversibility | Reversible upon washout | Long-lasting, but transient knockdown |
| Delivery | Cell permeable small molecule | Requires transfection reagents or electroporation |
| Cost | Generally less expensive to manufacture and use | Can be more costly, especially for large-scale screens |
| Off-Target Effects | Low, as confirmed by kinome and safety screening[8][9] | A known concern, can be mitigated by careful design and controls[3][6] |
Key Advantages of BI-9321 over RNAi
-
Speed and Reversibility: As a small molecule inhibitor, BI-9321 offers rapid onset of action and the ability to reverse the inhibitory effect by simply washing out the compound. This allows for the study of dynamic cellular processes that are not easily addressed with the longer-lasting effects of RNAi.
-
Specificity for a Single Domain: BI-9321 specifically targets the PWWP1 domain of NSD3. This is a significant advantage when the goal is to dissect the function of this particular domain, as opposed to the entire protein. RNAi, by depleting the entire protein, cannot distinguish between the functions of different domains or potential scaffolding roles of NSD3.
-
Ease of Use and Scalability: BI-9321 is a cell-permeable small molecule, making it easy to use in a wide range of cellular assays without the need for complex transfection procedures. This also makes it more amenable to high-throughput screening applications.
-
Lower Risk of Off-Target Effects: While no inhibitor is completely without off-target effects, BI-9321 has been shown to be highly selective.[8][9] RNAi is known to have potential off-target effects due to partial complementarity of the siRNA to other mRNAs, which can lead to unintended gene silencing and confounding results.[3][6]
NSD3 Signaling Pathway
NSD3 is a multifaceted protein implicated in the regulation of gene expression and has been identified as an oncogene in several cancers.[10][11] It primarily functions as a histone methyltransferase, catalyzing the methylation of histone H3 at lysine 36 (H3K36).[12] This modification is generally associated with active transcription. NSD3 has been shown to interact with other key cellular proteins and influence major signaling pathways.
Caption: NSD3 signaling pathways in cancer.
Experimental Protocols
BI-9321 Treatment in Cellular Assays
Objective: To assess the effect of BI-9321 on NSD3-PWWP1 domain engagement and downstream cellular phenotypes.
Materials:
-
BI-9321 (and negative control BI-9466)
-
Cell line of interest (e.g., U2OS, MOLM-13)
-
Standard cell culture reagents
-
Assay-specific reagents (e.g., for proliferation, reporter assays, or target engagement)
Protocol:
-
Cell Seeding: Seed cells at an appropriate density for the specific assay in a multi-well plate.
-
Compound Preparation: Prepare stock solutions of BI-9321 and the negative control BI-9466 in a suitable solvent (e.g., DMSO).
-
Treatment: The following day, treat cells with a dose-response range of BI-9321 and BI-9466 (e.g., 0.1 to 20 µM).[13] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream assay.
-
Target Engagement (NanoBRET): To confirm that BI-9321 is engaging NSD3 in live cells, a NanoBRET assay can be performed according to the manufacturer's protocol. An IC50 of 1.2 µM was observed in U2OS cells.[4][5]
-
Proliferation Assay: Cell viability can be assessed using assays such as CellTiter-Glo®.
-
Gene Expression Analysis: Analyze changes in the expression of downstream target genes like MYC using quantitative real-time PCR (qRT-PCR).[1]
-
RNAi-mediated Knockdown of NSD3
Objective: To reduce the expression of NSD3 protein and assess the resulting phenotype.
Materials:
-
Validated siRNAs targeting NSD3 and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM Reduced-Serum Medium.
-
Cell line of interest.
-
Reagents for validation of knockdown (e.g., qRT-PCR primers, antibodies for Western blotting).
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so they will be 60-80% confluent at the time of transfection.[14]
-
siRNA-Transfection Reagent Complex Formation: a. Dilute the NSD3 siRNA and control siRNA in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.[15]
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown:
-
Phenotypic Analysis: Once knockdown is confirmed, proceed with the desired functional assays.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows.
Conclusion
Both BI-9321 and RNAi are valuable tools for studying NSD3 function. BI-9321 offers a specific, rapid, and reversible means to investigate the role of the NSD3-PWWP1 domain, making it ideal for dissecting domain-specific functions and for use in high-throughput applications. RNAi, on the other hand, provides a robust method for depleting the entire NSD3 protein, which is advantageous for studying phenotypes that may depend on the protein's overall presence, including its scaffolding functions. However, researchers must be mindful of the potential for off-target effects with RNAi and should include appropriate controls. The selection of the optimal tool will be dictated by the specific research question and the desired experimental outcomes.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. NSD3: A Promising Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. youtube.com [youtube.com]
- 16. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BI-9321: A Potent and Selective NSD3-PWWP1 Antagonist
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of BI-9321 activity in multiple cell lines, with a comparative look at other PWWP1 domain inhibitors.
This guide provides an objective comparison of BI-9321, a first-in-class chemical probe for the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 3 (NSD3), with other relevant inhibitors. Experimental data from various cell lines are presented to support the analysis, alongside detailed experimental protocols and visualizations of key biological pathways and workflows.
BI-9321: Mechanism of Action and Target Engagement
BI-9321 is a potent and selective antagonist of the NSD3-PWWP1 domain, a critical component in epigenetic regulation.[1] The PWWP1 domain is a "reader" domain that recognizes and binds to methylated histones, playing a crucial role in chromatin organization and gene expression. Aberrant NSD3 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[1]
BI-9321 functions by targeting the methyl-lysine binding site of the PWWP1 domain, thereby disrupting its interaction with histones.[1] This disruption of the NSD3-histone interaction has been shown to modulate gene expression, notably leading to the downregulation of the proto-oncogene Myc, and consequently, a reduction in cell proliferation in specific cancer cell lines.[1]
The target engagement of BI-9321 within live cells has been quantified using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay. In U2OS osteosarcoma cells, BI-9321 demonstrated a half-maximal inhibitory concentration (IC50) of 1.2 µM for disrupting the interaction between NSD3-PWWP1 and histone H3.[1][2][3]
Cross-Validation of BI-9321 Activity in Cancer Cell Lines
The anti-proliferative effects of BI-9321 have been evaluated in several cancer cell lines, with varying degrees of efficacy. The following table summarizes the reported IC50 values for BI-9321.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes |
| MOLM-13 | Acute Myeloid Leukemia | Proliferation Assay | 0.139 | In the presence of JQ1[3] |
| MOLM-13 | Acute Myeloid Leukemia | Proliferation Assay | 26.8 | Single agent |
| RN2 | Not Specified | Proliferation Assay | 13 ± 2 | |
| U2OS | Osteosarcoma | NanoBRET™ Target Engagement | 1.2 | Disruption of NSD3-PWWP1/H3 interaction[1][2][3] |
Comparison with Other PWWP1 Domain Inhibitors
While BI-9321 is a selective inhibitor of the NSD3-PWWP1 domain, other small molecules targeting the PWWP1 domains of other NSD family members, such as NSD2, have been developed. These compounds provide a basis for comparative analysis, although direct head-to-head studies across the same panel of cell lines are not always available.
UNC6934 is a chemical probe that potently and selectively antagonizes the PWWP1 domain of NSD2. It has been shown to disrupt the interaction of NSD2-PWWP1 with H3K36me2 nucleosomes in U2OS cells with an IC50 of 1.09 µM, as measured by a NanoBRET™ assay.[2][4] Notably, UNC6934 is reported to be selective for NSD2-PWWP1 over NSD3-PWWP1.[2][4] In terms of cellular activity, UNC6934 did not exhibit acute cytotoxic effects in various adherent or hematopoietic malignancy cell lines at concentrations up to 5 µM over 3-12 days.[5]
The following table provides a comparative summary of the available data for these PWWP1 domain inhibitors.
| Compound | Primary Target | Known Cellular Activity |
| BI-9321 | NSD3-PWWP1 | Reduces proliferation in MOLM-13 and RN2 cells.[3] |
| UNC6934 | NSD2-PWWP1 | No acute cytotoxicity observed in multiple cell lines up to 5 µM.[5] |
| MR837 | NSD2-PWWP1 | Inhibits NSD2-PWWP1 interaction. |
It is important to note that a direct comparison of the anti-proliferative effects of these compounds is challenging due to the lack of standardized testing across a common panel of cell lines.
Experimental Protocols
Cell Viability Assay (RealTime-Glo™ MT Cell Viability Assay)
This protocol outlines the general steps for assessing the effect of BI-9321 on cell proliferation using a commercially available bioluminescent assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well, white, clear-bottom tissue culture plates
-
BI-9321 (and other compounds for comparison)
-
RealTime-Glo™ MT Cell Viability Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.[8]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of BI-9321 and other test compounds. Add the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: At the time of compound addition, add 100 µL of the RealTime-Glo™ MT Cell Viability Assay reagent to each well.[8]
-
Measurement: Measure luminescence at regular intervals (e.g., every 30 minutes or at specific time points like 24, 48, and 72 hours) using a plate reader.[8]
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value, which represents the concentration at which a 50% reduction in cell viability is observed.
Target Engagement Assay (NanoBRET™)
This protocol describes the general workflow for measuring the engagement of BI-9321 with the NSD3-PWWP1 domain in live cells.
Materials:
-
HEK293T or U2OS cells
-
Plasmids encoding NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
BI-9321
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
Fluorescently labeled HaloTag® ligand (NanoBRET™ tracer)
-
Plate reader capable of measuring BRET signals
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-NSD3-PWWP1 and HaloTag®-Histone H3 expression vectors using a suitable transfection reagent.[9]
-
Cell Seeding: After 18-24 hours of incubation, harvest and seed the transfected cells into a 384-well white assay plate at a density of 2x10^5 cells/mL in Opti-MEM™.[9]
-
Compound Addition: Add serial dilutions of BI-9321 to the wells.
-
Tracer Addition: Add the fluorescently labeled HaloTag® ligand (tracer) to the wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO2.[9]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[9]
-
BRET Measurement: Immediately measure the donor (450 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.[9]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of BI-9321 to determine the IC50 for target engagement.
Visualizations
Signaling Pathway of BI-9321 Action```dot
Caption: Workflow for determining cell viability upon treatment with BI-9321.
Logical Relationship in a Comparative Study
Caption: Logical flow of a study comparing PWWP1 inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. UNC6934 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scribd.com [scribd.com]
- 9. eubopen.org [eubopen.org]
A Comparative Guide to the Specificity of BI-9321 and UNC6934 Against Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of two chemical probes, BI-9321 and UNC6934, against histone methyltransferases. While the initial query focused on BI-9321's activity against NSD2, it is crucial to clarify that BI-9321 is a potent and selective antagonist of the PWWP1 domain of NSD3, and is inactive against the NSD2-PWWP1 domain .[1][2] For a relevant comparison, this guide assesses the specificity of BI-9321 for its target, NSD3-PWWP1, and introduces UNC6934, a selective chemical probe targeting the PWWP1 domain of NSD2 , as a comparative benchmark for specificity in the methyltransferase field.[3][4][5][6]
This document presents quantitative data on the binding affinities and inhibitory activities of both compounds, details the experimental protocols used for their assessment, and provides visualizations of the experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Specificity
The following tables summarize the binding affinities and inhibitory concentrations of BI-9321 and UNC6934 against their primary targets and a panel of other methyltransferases and off-targets.
Table 1: In Vitro Binding Affinity and Inhibitory Activity of BI-9321
| Target | Assay | Parameter | Value | Reference |
| NSD3-PWWP1 | SPR | Kd | 166 nM | [2] |
| NSD3-PWWP1 | ITC | Kd | 445 ± 8 nM | [7][8] |
| NSD3-PWWP1 | NanoBRET (cellular) | IC50 | 1.2 µM | [2] |
| NSD2-PWWP1 | - | - | Inactive | [1][2] |
| NSD3-PWWP2 | - | - | Inactive | [1][2] |
| Panel of 31 Kinases | Kinase Assay | % Inhibition @ 1µM | No hits | |
| Panel of 35 Methyltransferases | Methyltransferase Assay | % Inhibition @ 10µM | No significant liabilities |
Table 2: In Vitro Binding Affinity and Inhibitory Activity of UNC6934
| Target | Assay | Parameter | Value | Reference |
| NSD2-PWWP1 | SPR | Kd | 80 - 91 nM | [3][6] |
| NSD2-PWWP1 | NanoBRET (cellular) | IC50 | 1.09 - 1.23 µM | [3][6] |
| Panel of 15 PWWP domains | DSF | Thermal Shift (ΔTm) | Selective for NSD2-PWWP1 | [3][4] |
| Panel of 33 Methyltransferases | Methyltransferase Assay | % Inhibition @ 10µM | No inhibition | [3][4] |
| Panel of 90 CNS targets | Radioligand Binding | Ki | Serotonin Transporter (SERT): 1.4 ± 0.8 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand (inhibitor) and an analyte (protein).
Protocol:
-
Immobilization: The purified protein of interest (e.g., NSD3-PWWP1 or NSD2-PWWP1) is immobilized on a sensor chip surface. This is typically achieved through amine coupling to a CM5 sensor chip.
-
Analyte Preparation: A series of concentrations of the inhibitor (e.g., BI-9321 or UNC6934) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Interaction Analysis: The inhibitor solutions are injected over the sensor surface at a constant flow rate. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Dissociation: After the association phase, running buffer without the inhibitor is flowed over the chip to monitor the dissociation of the inhibitor-protein complex.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[9][10]
Differential Scanning Fluorimetry (DSF) for Selectivity Screening
DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.
Protocol:
-
Reaction Setup: Purified proteins (e.g., a panel of PWWP domain-containing proteins) are mixed with a fluorescent dye (e.g., SYPRO Orange) in a multi-well plate. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.
-
Compound Addition: The test compound (e.g., BI-9321 or UNC6934) or a vehicle control (e.g., DMSO) is added to the protein-dye mixture.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient. Fluorescence is monitored at each temperature increment.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the sigmoidal melting curve. A significant increase in Tm in the presence of a compound indicates that the compound binds to and stabilizes the protein. The change in melting temperature (ΔTm) is a measure of the binding affinity.[11][12]
NanoBRET™ Target Engagement Assay for Cellular Potency
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within living cells.
Protocol:
-
Cell Line Preparation: Cells (e.g., U2OS) are transiently transfected with a plasmid encoding the target protein (e.g., NSD3 or NSD2) fused to NanoLuc® luciferase.
-
Assay Setup: Transfected cells are plated in a multi-well plate.
-
Compound and Tracer Addition: A cell-permeable fluorescent tracer that binds to the target protein is added to the cells, followed by the addition of a serial dilution of the test compound.
-
BRET Measurement: A substrate for NanoLuc® is added, and the bioluminescent signal (donor) and the fluorescence from the tracer (acceptor) are measured. BRET occurs when the NanoLuc® donor and the fluorescent tracer acceptor are in close proximity (i.e., when the tracer is bound to the target protein).
-
Data Analysis: Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is determined from the dose-response curve.[13][14][15][16]
Quantitative Chemical Proteomics for Off-Target Profiling
This method identifies the cellular targets of a compound by affinity purification followed by mass spectrometry.
Protocol:
-
Affinity Matrix Preparation: The compound of interest is immobilized on beads to create an affinity matrix.
-
Cell Lysate Preparation: Cells are lysed to release the proteome.
-
Affinity Purification: The cell lysate is incubated with the affinity matrix. Proteins that bind to the immobilized compound are captured.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the specifically bound proteins are eluted.
-
Mass Spectrometry: The eluted proteins are digested into peptides, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Quantitative Analysis: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other quantitative proteomics techniques can be used to compare the proteins captured in the presence and absence of a competing free compound, allowing for the identification of specific and high-affinity off-targets.[17][18][19]
Mandatory Visualization
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe UNC6934 | Chemical Probes Portal [chemicalprobes.org]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC6934 | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. path.ox.ac.uk [path.ox.ac.uk]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
- 16. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 19. 定量的プロテオミクス | Thermo Fisher Scientific - JP [thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
